Thiolactomycin
Descripción
from actinomycetes; structure given in first source
Propiedades
IUPAC Name |
(5R)-4-hydroxy-3,5-dimethyl-5-[(1E)-2-methylbuta-1,3-dienyl]thiophen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-5-7(2)6-11(4)9(12)8(3)10(13)14-11/h5-6,12H,1H2,2-4H3/b7-6+/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQNUQSGEWNWKV-XUIVZRPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(SC1=O)(C)C=C(C)C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@](SC1=O)(C)/C=C(\C)/C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041139 | |
| Record name | Thiolactomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82079-32-1 | |
| Record name | Thiolactomycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82079-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiolactomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082079321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3,5-Dimethyl-5-(2-Methyl-Buta-1,3-Dienyl)-5h-Thiophen-2-One | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04302 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thiolactomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thiolactomycin: A Technical Guide to its Discovery, Origin, and Mechanism
Thiolactomycin is a sulfur-containing antibiotic that has garnered significant interest within the scientific community for its unique structure and specific mechanism of action. First isolated in 1982 from a soil actinomycete, this natural product has proven to be a potent inhibitor of bacterial fatty acid synthesis, making it a valuable lead compound in the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, origin, biosynthesis, and biological activity of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Origin
This compound was originally discovered and isolated from the culture broth of a soil actinomycete, strain 2-200, which was identified as Nocardia sp. ATCC 31319.[1][2][3][4] The discovery was the result of a screening program for new antibiotics.[3] Subsequent taxonomic studies have led to the reclassification of this strain as Lentzea sp.[5] Since its initial discovery, this compound and its analogues have also been identified in other actinomycete genera, including Streptomyces and the marine bacterium Salinispora pacifica.[1][6]
The structure of this compound was determined to be (4S)-(2E,5E)-2,4,6-trimethyl-3-hydroxy-2,5,7-octatriene-4-thiolide, a novel compound featuring an unusual five-membered thiolactone ring.[7][8][9][10] This unique structural feature is crucial for its biological activity.
Biosynthesis and Chemical Origin
The biosynthesis of this compound is a complex process involving a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathway.[1][11] Isotope labeling studies have demonstrated that the polyketide backbone of this compound is derived from one acetate-derived starter unit and three methylmalonate-derived extender units.[4][6] The distinctive sulfur atom in the thiolactone ring is incorporated from the amino acid L-cysteine.[6]
The biosynthetic gene cluster (BGC) for this compound has been identified and characterized.[1] Key enzymatic steps include the assembly of the polyketide chain by PKS modules and the subsequent cyclization to form the thiolactone ring. A critical enzyme in this process is a cytochrome P450, designated TlmF, which is required for the formation of the characteristic five-membered γ-thiolactone ring.[1] Deletion of the gene encoding this enzyme results in the production of a shunt product with a six-membered δ-thiolactone ring.[1] More recent studies have further elucidated the mechanism, revealing that a condensation and heterocyclization (Cy) domain of an NRPS (TlnC) works in concert with a P450 enzyme (TlnA) to mediate the sulfur transfer and subsequent cyclization.[11]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Inhibition of fatty acid synthesis by the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antibiotic. I. Taxonomy of the producing organism, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The polyketide backbone of this compound is assembled by an unusual iterative polyketide synthase - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC09934C [pubs.rsc.org]
- 5. This compound-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimycobacterial action of this compound: an inhibitor of fatty acid and mycolic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activities of this compound against gram-negative anaerobes associated with periodontal disease. f1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of the antibiotic this compound inhibition of fatty acid synthesis of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nocardia isolation from clinical samples with the paraffin baiting technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The selective isolation of nocardia from soil using antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimycobacterial action of this compound: an inhibitor of fatty acid and mycolic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiolactomycin: An In-Depth Technical Guide to a Potent Inhibitor of Fatty Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiolactomycin (TLM) is a natural product antibiotic, originally isolated from the actinomycete Nocardia spp.[1]. It exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, as well as mycobacteria.[1][2] What makes this compound a molecule of significant interest to the scientific community is its specific mechanism of action: the inhibition of type II fatty acid synthase (FAS-II) systems.[2] This pathway is essential for bacterial viability but is distinct from the type I fatty acid synthase (FAS-I) found in mammals, providing a basis for selective toxicity and making it an attractive target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its study.
Mechanism of Action: Targeting β-Ketoacyl-ACP Synthases
This compound exerts its antimicrobial effect by specifically inhibiting the β-ketoacyl-acyl carrier protein (ACP) synthases (KAS), which are key condensing enzymes in the bacterial FAS-II pathway.[2] The FAS-II pathway is responsible for the elongation of fatty acid chains, a critical process for the biosynthesis of bacterial cell membranes and other essential molecules.
The bacterial FAS-II system typically involves several key KAS enzymes:
-
FabH (KAS III): Initiates fatty acid synthesis by catalyzing the condensation of acetyl-CoA with malonyl-ACP.[2]
-
FabB and FabF (KAS I and KAS II): Are responsible for the subsequent elongation steps, condensing acyl-ACP with malonyl-ACP.[2]
This compound acts as a reversible, competitive inhibitor, primarily targeting the FabB and FabF enzymes.[2] Its molecular structure mimics the natural substrate, malonyl-ACP, allowing it to bind to the active site of the KAS enzymes and block the condensation reaction, thereby halting fatty acid elongation and ultimately leading to bacterial growth inhibition.
dot
References
Thiolactomycin's Biological Activity Spectrum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiolactomycin (TLM) is a natural product antibiotic, originally isolated from the fermentation broth of a Nocardia species, that exhibits a broad spectrum of biological activity.[1][2] It functions as a potent and selective inhibitor of the bacterial type II fatty acid synthase (FAS-II) system, a pathway essential for bacterial viability and distinct from the type I fatty acid synthase (FAS-I) found in mammals.[3][4] This selective inhibition confers upon this compound its antibacterial properties while maintaining low toxicity in animals.[5][6] This technical guide provides a comprehensive overview of this compound's biological activity, including its mechanism of action, target enzymes, antimicrobial spectrum, and detailed experimental protocols for its characterization.
Mechanism of Action: Inhibition of Fatty Acid Synthesis
This compound's primary mechanism of action is the inhibition of fatty acid biosynthesis by targeting the β-ketoacyl-acyl carrier protein (ACP) synthases (KAS), which are crucial condensing enzymes in the FAS-II pathway.[7][8] This pathway is responsible for the elongation of fatty acid chains. By inhibiting these enzymes, this compound disrupts the production of essential fatty acids required for bacterial cell membrane construction and other vital cellular processes.[9][10]
The FAS-II system is a dissociated multi-enzyme complex found in bacteria and plants, in contrast to the large, multifunctional FAS-I complex in mammals and fungi.[3][4] This structural difference is the basis for this compound's selective toxicity. Specifically, this compound has been shown to inhibit several KAS enzymes, including:
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FabB (KAS I): Involved in the elongation of both saturated and unsaturated fatty acids.
-
FabF (KAS II): Also participates in fatty acid elongation.
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KasA and KasB: These are the β-ketoacyl-ACP synthases in Mycobacterium tuberculosis that are involved in the synthesis of mycolic acids, a unique and essential component of the mycobacterial cell wall.[11][12]
This compound acts as a reversible, competitive inhibitor with respect to malonyl-ACP, one of the substrates for the KAS enzymes.[7]
Signaling Pathway and Logic
The inhibitory action of this compound on the FAS-II pathway can be visualized as a direct interruption of a linear metabolic process.
References
- 1. Slow Onset Inhibition of Bacterial β-Ketoacyl-acyl Carrier Protein Synthases by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Antimicrobial activities of this compound against gram-negative anaerobes associated with periodontal disease. f1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimycobacterial action of this compound: an inhibitor of fatty acid and mycolic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate Recognition by β-Ketoacyl-ACP Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimycobacterial action of this compound: an inhibitor of fatty acid and mycolic acid synthesis [scite.ai]
- 8. This compound-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of fatty acid synthesis by the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound and related analogues as novel anti-mycobacterial agents targeting KasA and KasB condensing enzymes in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Thiolactomycin in Nocardia and Related Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiolactomycin (TLM) is a potent antibiotic, notable for its unique thiotetronate core and its specific inhibition of bacterial type II fatty acid synthases (FASII). Originally discovered in Nocardia species, the elucidation of its biosynthetic pathway has been a subject of significant research, primarily in related actinomycetes like Salinispora and Streptomyces. This technical guide provides a comprehensive overview of the current understanding of the TLM biosynthetic pathway, detailing the enzymatic machinery, genetic determinants, and key chemical transformations. It includes a compilation of quantitative data from pivotal studies, detailed experimental protocols for pathway investigation, and logical diagrams to visualize the intricate biosynthetic and experimental processes. This document is intended to be a valuable resource for researchers in natural product biosynthesis, antibiotic discovery, and synthetic biology.
Introduction
This compound (TLM) is a natural product first isolated from Nocardia sp. ATCC 31319.[1] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by targeting the β-ketoacyl-acyl carrier protein synthase (KAS) enzymes of the essential FASII pathway.[1][2] This mechanism of action, distinct from many commercial antibiotics, makes TLM and its derivatives attractive candidates for novel antimicrobial drug development.[3][4]
Understanding the biosynthesis of TLM is critical for efforts in biosynthetic engineering and the generation of novel analogues with improved therapeutic properties. The TLM backbone is a polyketide, assembled by an unusual iterative Type I polyketide synthase (PKS), with key modifications effectuated by a non-ribosomal peptide synthetase (NRPS) module and a crucial cytochrome P450 enzyme.[5][6] Isotope labeling studies have shown that the polyketide chain is derived from an acetate starter unit and three methylmalonate extender units, with the characteristic sulfur atom of the thiolactone ring originating from L-cysteine.
This guide synthesizes the findings from key studies that have defined the TLM biosynthetic gene cluster (tlm and its orthologs) and characterized the functions of the core enzymes.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is orchestrated by a set of core enzymes encoded within the tlm (or orthologous tln) gene cluster. While first discovered in Nocardia, the pathway has been extensively studied through heterologous expression and genetic manipulation in model actinomycetes. The minimal set of genes required for the formation of the characteristic γ-thiolactone skeleton has been identified as tlmF, tlmG, tlmH, and tlmI (or their tln equivalents).[1][7]
The key steps in the pathway are as follows:
-
Chain Initiation: The biosynthesis is initiated by the KS-ACP di-domain enzyme TlmG, which primes the assembly line with an acetate-derived starter unit.
-
Iterative Elongation: The iterative PKS module, TlmH, extends the polyketide chain through three successive additions of methylmalonate extender units. This iterative process is unusual for a modular PKS and is a key feature of thiotetronate antibiotic biosynthesis.[5][8]
-
Sulfur Incorporation: The NRPS-like enzyme TlmI (specifically the TlnC Cy domain in recent studies) mediates the incorporation of sulfur. This is a critical step, involving the activation of L-cysteine and an unusual sulfur transfer reaction to the polyketide intermediate, generating a linear thiocarboxylate.[6][9][10]
-
Thiolactone Ring Formation: The cytochrome P450 enzyme, TlmF (TlnA), catalyzes the final cyclization to form the signature five-membered γ-thiolactone ring of this compound. This enzyme acts as a γ-thiolactone synthase, converting the linear thiocarboxylate intermediate into the final product via a distal radical-based cyclization mechanism.[1][9][10] The absence of a functional TlmF leads to the formation of a shunt product, a six-membered δ-thiolactomycin, highlighting its crucial role in dictating the ring size.[1][7]
Below is a diagram illustrating the core biosynthetic pathway of this compound.
Caption: Core biosynthetic pathway of this compound.
Quantitative Data
While extensive mechanistic studies have been performed, comprehensive quantitative data such as enzyme kinetic parameters are not fully detailed in the primary literature. Production yields are often presented qualitatively or as relative comparisons. This section summarizes the available quantitative and semi-quantitative data derived from key publications.
Table 1: Production of this compound and Analogues in Heterologous Hosts and Mutant Strains
| Strain / Condition | Product(s) | Relative Production Level / Yield | Reference |
| S. coelicolor M1152 / ptlm_BGC | This compound (1), Analogues (2-4) | Produced | [6] |
| S. coelicolor M1152 / ptlm_minimal (tlmF-I) | This compound (1), Analogues (2-4) | Produced | [6] |
| S. coelicolor M1152 / ptlm_minimal_ΔtlmF | δ-Thiolactomycin (5) | Produced (this compound production abolished) | [6] |
| S. coelicolor M1152 / ptlm_minimal_ΔtlmG | No TLM or related products | Production abolished | [6] |
| S. coelicolor M1152 / ptlm_minimal_ΔtlmH | No TLM or related products | Production abolished | [6] |
| S. coelicolor M1152 / ptlm_minimal_ΔtlmI | No TLM or related products | Production abolished | [6] |
| Lentzea sp. Wild Type | This compound | Produced | |
| S. thiolactonus Wild Type | This compound | Produced |
Note: Production levels are often shown via HPLC chromatograms and are not always quantified in terms of absolute titers (e.g., mg/L).
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic manipulation, heterologous expression, and in vitro biochemical assays. The following sections provide detailed methodologies for these key experiments, adapted from the supplementary information of the cited literature.
General Genetic Manipulation in Nocardia and related Actinomycetes
Protocols for genetic manipulation in Nocardia can be challenging but are established. These often involve protoplast transformation or electroporation for DNA introduction. For gene inactivation, CRISPR-Cas9 based methods are increasingly being adapted for actinomycetes.[11][12][13]
Workflow for Gene Inactivation using CRISPR-Cas9:
Caption: Workflow for CRISPR-Cas9 mediated gene knockout in Nocardia.
Heterologous Expression of the tlm Gene Cluster
The tlm gene cluster from Salinispora pacifica was heterologously expressed in Streptomyces coelicolor M1152 to confirm its role in this compound production.[6]
Protocol for Heterologous Expression:
-
Vector Construction: The entire tlm biosynthetic gene cluster (or minimal gene set) is cloned into an integrative E. coli-Streptomyces shuttle vector (e.g., pSET152-derived) under the control of a strong constitutive promoter (e.g., ermEp*).
-
Host Transformation: The resulting plasmid is introduced into E. coli ET12567 (containing pUZ8002) to generate unmethylated DNA.
-
Intergeneric Conjugation: The plasmid is transferred from E. coli to S. coelicolor M1152 via intergeneric conjugation. Spores of S. coelicolor and log-phase E. coli cells are mixed and plated on ISP4 medium. After incubation, the plates are overlaid with apramycin and nalidixic acid to select for exconjugants.
-
Fermentation and Analysis: Verified exconjugants are grown in a suitable production medium (e.g., TSB or R5A). The culture is then extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by HPLC and LC-MS for the production of this compound and its analogues.
In Vitro Reconstitution of the PKS Module
The function of the iterative PKS (TlmB in Lentzea sp., a homolog of TlmH) was confirmed through in vitro assays with the purified recombinant protein.[5]
Protocol for In Vitro PKS Assay:
-
Protein Expression and Purification: The gene encoding the PKS of interest (e.g., tlmB) is cloned into an expression vector (e.g., pET series) with an N-terminal His6-tag. The protein is overexpressed in E. coli BL21(DE3). Cells are lysed, and the protein is purified using Ni-NTA affinity chromatography.
-
Holo-enzyme Preparation: The purified apo-PKS is converted to its active holo-form by incubation with Coenzyme A (CoA) and a phosphopantetheinyl transferase (such as Sfp).
-
Enzymatic Reaction: The in vitro reaction is assembled in a buffer containing:
-
Purified holo-PKS enzyme.
-
Starter unit: Acetyl-CoA.
-
Extender unit: Methylmalonyl-CoA.
-
Reducing agent: NADPH.
-
(Optional) Chemical probes for trapping intermediates.
-
-
Product Analysis: The reaction is incubated, then quenched and extracted with ethyl acetate. The resulting products and intermediates are analyzed by LC-MS and MALDI-TOF MS.
Conclusion
The biosynthesis of this compound in Nocardia and related actinomycetes is a fascinating example of the interplay between iterative polyketide synthesis and non-ribosomal peptide synthetase chemistry. The identification of the minimal gene set and the characterization of key enzymes, particularly the cytochrome P450 responsible for the unique thiolactone ring formation, have provided a solid foundation for future research. The detailed protocols and data presented in this guide offer a practical resource for scientists aiming to further explore this pathway, engineer novel this compound derivatives, or apply these enzymatic tools in synthetic biology. Future work will likely focus on obtaining high-resolution structures of the key enzymes to fully understand their catalytic mechanisms and on leveraging this knowledge to rationally design new antibiotics to combat antimicrobial resistance.
References
- 1. Minimization of the this compound Biosynthetic Pathway Reveals that the Cytochrome P450 Enzyme TlmF Is Required for Five-Membered Thiolactone Ring Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activities of this compound against gram-negative anaerobes associated with periodontal disease. f1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The polyketide backbone of this compound is assembled by an unusual iterative polyketide synthase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Minimization of the this compound Biosynthetic Pathway Reveals that the Cytochrome P450 Enzyme TlmF is Required for Five-membered Thiolactone Ring Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iterative Polyketide Biosynthesis by Modular Polyketide Synthases in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Genetic Manipulation of Nocardia Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Early Research on Thiolactomycin's Antibiotic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early research on the antibiotic effects of Thiolactomycin. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental protocols, and a visual representation of its mechanism of action.
In Vitro Antibacterial Activity of this compound
This compound has demonstrated a broad spectrum of activity against various bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of microorganisms as reported in early studies.
| Bacterial Species | Strain | MIC (µg/mL) | Source |
| Mycobacterium tuberculosis | Erdman | 25 | [1][2] |
| Mycobacterium smegmatis | mc2155 | 75 | [1][2] |
| Staphylococcus aureus (MSSA) | - | 75 | [3] |
| Staphylococcus aureus (MRSA) | - | 75 | [3] |
| Francisella tularensis | LVS | 2-3 | [4] |
| Yersinia pestis | A1122 | >64 | [4] |
| Burkholderia pseudomallei | - | >64 | [4] |
| Escherichia coli | K-12 | - | [5] |
| Pseudomonas aeruginosa | 507 (β-lactam supersensitive mutant) | - | [5] |
| Bacteroides gingivalis and other black-pigmented Bacteroides species | various | Strong and selective activity | [6] |
| Actinobacillus actinomycetemcomitans | various | Inhibited | [6] |
| Eikenella corrodens | various | Moderately susceptible | [6] |
| Actinomyces viscosus | various | Slightly susceptible | [6] |
Mechanism of Action: Inhibition of Type II Fatty Acid Synthase (FAS-II)
This compound's primary mechanism of action is the specific inhibition of the bacterial Type II Fatty Acid Synthesis (FAS-II) pathway.[7] This pathway is essential for bacterial survival and is distinct from the Type I pathway found in mammals, making it an attractive target for selective antibacterial agents.[3][7] this compound acts as a competitive reversible inhibitor of β-ketoacyl-acyl carrier protein (ACP) synthases, particularly FabB and FabF, by binding to the malonyl-ACP binding site.[4] This inhibition disrupts the elongation cycle of fatty acid biosynthesis, leading to bacterial growth inhibition.
Figure 1. Bacterial Type II Fatty Acid Synthesis (FAS-II) Pathway and Inhibition by this compound.
Experimental Protocols
This section details the methodologies employed in early research to characterize the antibiotic effects of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antibacterial activity of this compound was predominantly assessed using the broth microdilution method.
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[1][8]
-
Apparatus: Sterile 96-well microtiter plates.
-
Media: Cation-adjusted Mueller-Hinton broth is commonly used for non-fastidious bacteria. For mycobacteria, Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) is employed.
-
Procedure:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared directly in the microtiter plates using the appropriate broth.
-
Inoculum Preparation: Bacterial cultures are grown to a logarithmic phase and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. The inoculum density is often standardized using the 0.5 McFarland standard.[6]
-
Inoculation and Incubation: The prepared bacterial suspension is added to each well containing the antibiotic dilutions. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included. The plates are incubated at 37°C for 16-20 hours for most bacteria.[1] Mycobacterial cultures require longer incubation periods.
-
Endpoint Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity. For some assays, a growth indicator like Alamar Blue is used, where the MIC is the concentration that inhibits the color change of the dye.[4]
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In Vitro Murine Macrophage Model for Intracellular Activity
To assess the activity of this compound against intracellular pathogens like Mycobacterium tuberculosis, an in vitro macrophage infection model is utilized.
-
Principle: This model evaluates the ability of an antibiotic to kill bacteria residing within host macrophages.[1][2]
-
Cell Lines: Primary murine bone marrow-derived macrophages or macrophage-like cell lines such as J774 or THP-1 are commonly used.[2]
-
Procedure:
-
Macrophage Culture: Macrophages are seeded in tissue culture plates and allowed to adhere.
-
Bacterial Infection: A suspension of the mycobacterial strain is prepared and added to the macrophage monolayer at a specific multiplicity of infection (MOI), typically 1:1 (bacteria to macrophage).[9] The infection is allowed to proceed for a defined period.
-
Antibiotic Treatment: Extracellular bacteria are removed by washing, and fresh medium containing various concentrations of this compound is added.
-
Quantification of Intracellular Bacteria: At different time points post-treatment, the macrophages are lysed with a gentle detergent (e.g., saponin) to release the intracellular bacteria.[9] The lysate is then serially diluted and plated on appropriate agar (e.g., Middlebrook 7H10) to determine the number of viable bacteria (CFU). The reduction in CFU in treated versus untreated cells indicates the intracellular activity of the antibiotic.
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Inhibition of Fatty Acid and Mycolic Acid Synthesis
The direct effect of this compound on fatty acid synthesis is measured by monitoring the incorporation of radiolabeled precursors.
-
Principle: This assay quantifies the rate of de novo fatty acid synthesis by measuring the incorporation of a radiolabeled substrate, such as [1,2-¹⁴C]acetate, into cellular lipids.[1][5]
-
Procedure:
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Bacterial Culture and Treatment: Bacterial cultures are grown to mid-log phase, and then this compound is added at a specific concentration.
-
Radiolabeling: [1,2-¹⁴C]acetate is added to both the treated and untreated control cultures, which are then incubated for a set period.[1]
-
Lipid Extraction: The bacterial cells are harvested, and total lipids are extracted using organic solvents (e.g., a chloroform-methanol mixture).
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Quantification of Radioactivity: The radioactivity incorporated into the lipid fraction is measured using a scintillation counter. A significant reduction in radioactivity in the this compound-treated samples compared to the control indicates inhibition of fatty acid synthesis.
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Mycolic Acid Analysis: For mycobacteria, the extracted lipids can be further processed to isolate mycolic acids. The fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) are then analyzed by techniques like thin-layer chromatography (TLC) to assess the inhibitory effect on specific lipid components.[1]
-
In Vitro Fatty Acid Synthase (FAS) Enzyme Inhibition Assays
To pinpoint the specific enzymatic target of this compound, in vitro assays using purified or cell-free extracts of FAS-I and FAS-II are performed.
-
Principle: These assays measure the activity of the fatty acid synthase enzymes in the presence and absence of the inhibitor.
-
Enzyme Source: Cell-free extracts containing FAS-I and FAS-II are prepared from bacterial lysates. For more specific studies, purified enzymes are used.
-
Assay Procedure (using [2-¹⁴C]malonyl-CoA):
-
Reaction Mixture: A reaction mixture is prepared containing a buffer, the enzyme source, acetyl-CoA (as a primer), and NADPH.
-
Inhibition: this compound at various concentrations is added to the reaction mixtures.
-
Initiation of Reaction: The reaction is initiated by the addition of [2-¹⁴C]malonyl-CoA.
-
Termination and Extraction: After a specific incubation time, the reaction is stopped, and the newly synthesized radiolabeled fatty acids are extracted with an organic solvent (e.g., petroleum ether).
-
Quantification: The radioactivity in the extracted fatty acid fraction is measured by scintillation counting. The percentage of inhibition is calculated by comparing the activity in the presence of this compound to the control.[1]
-
-
Spectrophotometric Assay: FAS activity can also be monitored by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH, a cofactor in the fatty acid synthesis pathway.[10]
In Vivo Efficacy in Systemic Infection Models
The therapeutic potential of this compound in a living organism is evaluated using murine models of systemic infection.
-
Principle: This model assesses the ability of an antibiotic to protect mice from a lethal bacterial infection.
-
Animal Model: Typically, six-week-old mice are used. In some studies, mice are rendered neutropenic (e.g., with cyclophosphamide) to create a more severe infection model.[11]
-
Procedure:
-
Infection: Mice are infected with a lethal dose of the bacterial pathogen, usually via intraperitoneal injection.
-
Treatment: At a specified time post-infection, mice are treated with this compound, often administered subcutaneously or intravenously. The treatment may be given as a single dose or multiple doses over a period.
-
Monitoring and Endpoints: The primary endpoint is typically survival, which is monitored over a period of several days. Other parameters that may be assessed include body weight changes, clinical signs of illness, and bacterial load in various organs (e.g., spleen, liver, lungs) at the end of the study. The efficacy of the antibiotic is determined by the increase in survival rate and/or the reduction in bacterial burden in treated mice compared to a control group receiving a vehicle.[12]
-
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. In vitro Quantification of Intracellular Mycobacterial Growth [bio-protocol.org]
- 10. Synthesis and antitumor activity of an inhibitor of fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Fatty acid synthesis is inhibited by inefficient utilization of unusual fatty acids for glycerolipid assembly - PMC [pmc.ncbi.nlm.nih.gov]
The Thiolactone Ring: The Linchpin of Thiolactomycin's Antibacterial Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Thiolactomycin (TLM) is a natural product antibiotic, originally isolated from the actinomycete Nocardia sp. ATCC 31319.[1] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including clinically significant pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[2][3] What makes this compound a compelling subject of study is its unique mechanism of action: the selective inhibition of the bacterial type II fatty acid synthase (FAS-II) pathway.[3][4][5] This pathway is essential for bacterial survival and is distinct from the type I fatty acid synthase (FAS-I) found in mammals, making it an attractive target for developing selective antibacterial agents with potentially low host toxicity.[3][4][5]
At the heart of this compound's molecular structure and biological function lies a distinctive five-membered γ-thiolactone ring.[1][6][7][8] This technical guide provides a comprehensive analysis of the pivotal role this thiolactone ring plays in the antibacterial activity of this compound. We will delve into its mechanism of action, present structure-activity relationship (SAR) data, provide detailed experimental protocols for assessing its activity, and use visualizations to illustrate key pathways and concepts.
The Thiolactone Ring and Mechanism of Action
This compound exerts its antibacterial effect by inhibiting the β-ketoacyl-acyl carrier protein (ACP) synthases (KAS), which are crucial condensing enzymes in the FAS-II pathway.[2][9][10] Specifically, it targets FabB and FabF in E. coli and KasA and KasB in M. tuberculosis.[2][9][10] These enzymes catalyze the essential carbon-carbon bond-forming reactions that elongate the fatty acid chain.[11]
The thiolactone ring is fundamental to this inhibitory activity. High-resolution crystal structures reveal that this compound binds to the malonyl-ACP side of the active site of these enzymes.[9][10] It acts as a mimic of the natural substrate, malonyl-ACP.[8][9] The key interactions underpinning its inhibitory function are:
-
Hydrogen Bonding: The 2-position carbonyl oxygen of the thiolactone ring forms strong hydrogen bonds with two catalytic histidine residues (e.g., His-298 and His-333 in E. coli FabB) within the enzyme's active site.[10] This interaction is critical for anchoring the inhibitor.
-
Conformational Mimicry: The thiolactone ring and its associated side chain adopt a conformation that fits snugly into the active site, effectively blocking the entry of the natural substrate.[8][9]
-
Sulfur Atom Placement: While the sulfur atom of the thiolactone ring does not form direct contacts with the enzyme, it is positioned adjacent to the active site cysteine residue, contributing to the overall binding orientation.[10]
It is noteworthy that this compound is a reversible, competitive inhibitor.[2] Unlike covalent inhibitors like cerulenin, which forms a permanent bond with the active site cysteine, this compound's reversible binding offers a different modality for antibiotic design.[2][9]
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the bacterial FAS-II pathway and the specific point of inhibition by this compound, emphasizing the role of the thiolactone ring in binding to the KAS active site.
Caption: this compound inhibits the FabB/FabF condensing enzymes in the FAS-II pathway.
Structure-Activity Relationship (SAR) Studies
The indispensability of the thiolactone ring has been extensively validated through SAR studies. Modifications to this core structure or its side chains often lead to a significant loss of activity.
Key Findings from SAR Studies:
-
Integrity of the Ring: Opening the thiolactone ring completely abolishes antibacterial activity. This confirms that the cyclic structure is an absolute requirement for enzyme inhibition.
-
(5R)-Stereochemistry: The biological activity resides in the (5R)-enantiomer of this compound.[2] Most synthetic efforts now focus on producing optically pure analogs.[2]
-
Isoprene Side Chain: The unsaturated isoprene side chain at the C5 position is crucial. Reduction of either of the double bonds, independently or together, completely eliminates both enzyme inhibition and whole-cell antibacterial activity.[10] This suggests the conjugated diene system is a strict requirement for binding.[10]
-
C3 Position: Modifications at the C3 position of the thiolactone ring are tolerated to some extent. Replacing the methyl group with larger alkyl groups or aryl substituents can modulate activity, sometimes leading to improved potency against specific bacterial strains.[2][12]
Quantitative Data on this compound and Analogs
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and several key analogs against various bacterial pathogens. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Compound/Analog | Modification | S. aureus MIC (µg/mL) | M. tuberculosis H37Rv MIC (µg/mL) | F. tularensis LVS MIC (µg/mL) | Reference |
| This compound (TLM) | Parent Compound | 16 - 32 | 12.5 - 25 | 2 | [2][3] |
| Analog with reduced double bonds in side chain | Saturation of isoprene side chain | >128 | >100 | Not Determined | [10] |
| Desmethyl-TLM (racemic) | Removal of methyl branch from isoprene side chain | >128 | >100 | Not Determined | [10] |
| C3-Aryl Analog (TLM 12) | Bulky aryl substituent at C3 position | 32 | 25 | 2 | [2] |
| C3-Aryl Analog (TLM 16) | Different bulky aryl substituent at C3 position | 4 | 50 | 2 | [2] |
| C4-Alkoxy Analog | Alkylation of C4 hydroxyl group | ~1.4 (vs. P. falciparum) | Not Determined | Not Determined | [13] |
Note: MIC values can vary slightly between studies due to different experimental conditions.
Experimental Protocols
Detailed and standardized protocols are essential for accurately assessing the activity of this compound and its analogs.
Protocol 1: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[14][15][16]
Materials:
-
Mueller-Hinton Broth (MHB), supplemented as required for fastidious organisms (e.g., with 10% OADC for M. tuberculosis).[2][15]
-
Sterile 96-well microtiter plates.
-
Bacterial culture in early to mid-logarithmic growth phase.
-
This compound or analog stock solution of known concentration (e.g., in DMSO).
-
Spectrophotometer and plate reader.
-
0.5 McFarland turbidity standard.
-
Growth indicator dye (e.g., Alamar Blue or Resazurin), optional but recommended for some bacteria.[2]
Procedure:
-
Inoculum Preparation: Grow the bacterial strain overnight in appropriate broth. Dilute the culture to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the this compound stock solution directly in the 96-well plate. For example, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the starting drug concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only broth.
-
Inoculation: Add the prepared bacterial inoculum to wells 1 through 11, resulting in a final volume of 200 µL per well (this halves the drug concentration in each well). Well 12 receives no bacteria.
-
Incubation: Cover the plate and incubate at the optimal temperature and conditions for the bacterium (e.g., 37°C for 18-24 hours for S. aureus; 5-7 days for M. tuberculosis).[17]
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth.[14][15] This can be assessed visually or by using a plate reader to measure optical density. If a growth indicator is used, a color change (e.g., blue to pink for Resazurin) indicates growth. The MIC is the last well remaining blue.
Protocol 2: KAS Enzyme Inhibition Assay
This protocol describes a method to measure the inhibitory activity of this compound against a purified β-ketoacyl-ACP synthase (e.g., E. coli FabB).
Materials:
-
Purified FabB enzyme.
-
Acyl-ACP substrate (e.g., acetyl-ACP).
-
Malonyl-ACP.
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), Ellman's reagent).
-
Buffer solution (e.g., 100 mM sodium phosphate, pH 7.0).
-
This compound or analog stock solution in DMSO.
-
Spectrophotometer capable of reading at 412 nm.
Procedure:
-
Reaction Mixture Preparation: In a microcuvette or 96-well plate, prepare a reaction mixture containing the buffer, a specific concentration of the FabB enzyme, and the acyl-ACP substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures. Incubate for a predetermined period (e.g., 10 minutes) at a constant temperature (e.g., 30°C) to allow for enzyme-inhibitor binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding malonyl-ACP to the mixture.
-
Monitoring the Reaction: The condensation reaction catalyzed by FabB releases Coenzyme A (CoA-SH). This free thiol reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a yellow color and can be monitored by measuring the increase in absorbance at 412 nm over time.
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots. Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for SAR studies and the logical relationship between the thiolactone ring's integrity and the resulting antibacterial activity.
Caption: Workflow for this compound structure-activity relationship (SAR) studies.
Caption: The relationship between the thiolactone ring and antibacterial activity.
Conclusion
The evidence is unequivocal: the thiolactone ring is the cornerstone of this compound's antibacterial efficacy. Its structural integrity is essential for the precise molecular interactions—primarily hydrogen bonding with catalytic histidines—that allow it to competitively inhibit the β-ketoacyl-ACP synthases of the bacterial FAS-II pathway. Structure-activity relationship studies consistently demonstrate that modifications compromising the ring or its critical side chains lead to a dramatic loss of function.
This deep understanding of the thiolactone ring's role provides a robust framework for the rational design of new antibacterial agents. By using the this compound scaffold as a starting point, researchers can explore novel modifications that may enhance potency, broaden the spectrum of activity, and overcome emerging resistance mechanisms. The continued exploration of this unique natural product and its essential thiolactone core holds significant promise for the future of antibiotic drug discovery.
References
- 1. Minimization of the this compound Biosynthetic Pathway Reveals that the Cytochrome P450 Enzyme TlmF is Required for Five-membered Thiolactone Ring Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Mechanism of action of the antibiotic this compound inhibition of fatty acid synthesis of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Deciphering the Thiolactonization Mechanism in this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Inhibition of beta-ketoacyl-acyl carrier protein synthases by this compound and cerulenin. Structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships at the 5-position of this compound: an intact (5R)-isoprene unit is required for activity against the condensing enzymes from Mycobacterium tuberculosis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
- 17. youtube.com [youtube.com]
Thiolactomycin: A Selective Inhibitor of the Bacterial Type II Fatty Acid Synthase (FAS-II) Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiolactomycin (TLM) is a natural product antibiotic that has garnered significant interest as a selective inhibitor of the bacterial type II fatty acid synthase (FAS-II) pathway. This pathway is essential for bacterial viability and is distinct from the type I fatty acid synthase (FAS-I) system found in mammals, making it an attractive target for the development of novel antibacterial agents. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The rise of antibiotic resistance necessitates the discovery and development of new antibacterial agents with novel mechanisms of action. The bacterial fatty acid synthesis (FAS-II) pathway is a promising, underexploited target.[1] this compound, a thiolactone-containing natural product, has been identified as a potent and selective inhibitor of this pathway.[2][3] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis.[4][5] This document serves as a technical resource for researchers engaged in the study and development of this compound and its analogs as potential antibacterial therapeutics.
Mechanism of Action
This compound selectively inhibits the type II fatty acid synthase system found in bacteria and plants, while not affecting the type I system in mammals and yeast.[3] Its primary targets within the FAS-II pathway are the β-ketoacyl-acyl carrier protein (ACP) synthases, which are responsible for the elongation of fatty acid chains.[6][7] Specifically, this compound has been shown to inhibit the following key enzymes:
-
FabB (β-ketoacyl-ACP synthase I): Involved in the elongation of both saturated and unsaturated fatty acids.
-
FabF (β-ketoacyl-ACP synthase II): Primarily involved in the elongation of saturated fatty acids and plays a role in the temperature-dependent regulation of fatty acid composition.
-
FabH (β-ketoacyl-ACP synthase III): Catalyzes the initial condensation reaction in the FAS-II cycle.[7]
This compound acts as a reversible, competitive inhibitor with respect to malonyl-ACP, mimicking its binding to the active site of the β-ketoacyl-ACP synthases.[2][6] This prevents the condensation reaction with the acyl-ACP or acetyl-CoA, thereby halting fatty acid elongation and ultimately leading to bacterial growth inhibition.
Quantitative Inhibitory Data
The following tables summarize the in vitro activity of this compound against various bacterial species and its inhibitory potency against specific FAS-II enzymes.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | Erdman | 25 | [4] |
| Mycobacterium smegmatis | mc2155 | 75 | [4] |
| Staphylococcus aureus (MSSA) | 75 | [7] | |
| Staphylococcus aureus (MRSA) | 25 - 75 | [7] | |
| Klebsiella pneumoniae | 100 - 200 | [1] | |
| Francisella tularensis | LVS | 2 - 3 (analogs) | [7] |
| Yersinia pestis | A1122 | >64 | [7] |
| Burkholderia pseudomallei | >64 | [7] |
Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound against FAS-II Enzymes
| Enzyme | Organism | IC50 (µM) | Reference |
| FAS-II system | Mycobacterium smegmatis | 23.17 | [8] |
| saFabF | Staphylococcus aureus | 107.0 ± 3.0 (Kd) | [7] |
| mtFabB | Mycobacterium tuberculosis | Not explicitly stated, but inhibited | [7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.[9][10]
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
96-well microtiter plates.
-
Bacterial culture in logarithmic growth phase.
-
This compound stock solution (e.g., in DMSO or ethanol).
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare a serial two-fold dilution of this compound in the growth medium in the wells of a 96-well plate. The concentration range should span the expected MIC.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control well (bacteria and medium, no inhibitor) and a negative control well (medium only).
-
Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[9]
Enzyme Inhibition Assay for β-ketoacyl-ACP Synthase (e.g., FabF)
This protocol outlines a general procedure for determining the inhibitory activity of this compound against a purified FAS-II enzyme.[12][13]
Materials:
-
Purified β-ketoacyl-ACP synthase (e.g., FabF).
-
Substrates: Malonyl-ACP and an acyl-ACP (e.g., acetyl-ACP).
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at a physiological pH).
-
This compound stock solution.
-
Detection reagent (e.g., a fluorescent probe that reacts with the free thiol group of the product Coenzyme A, or a method to monitor the consumption of NADPH in a coupled reaction).
-
Microplate reader capable of fluorescence or absorbance measurements.
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified enzyme in the wells of a microtiter plate.
-
Add varying concentrations of this compound to the wells and incubate for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrates (malonyl-ACP and acyl-ACP).
-
Monitor the reaction progress over time by measuring the change in fluorescence or absorbance.
-
Determine the initial reaction velocities for each inhibitor concentration.
-
Plot the initial velocity against the inhibitor concentration and fit the data to an appropriate model (e.g., the Morrison equation for tight-binding inhibitors or the Michaelis-Menten equation for competitive inhibition) to determine the IC50 or Ki value.[14]
In Vivo Efficacy Testing in a Mouse Model of Bacterial Infection
This protocol provides a general framework for assessing the in vivo efficacy of this compound.[15][16]
Materials:
-
Specific pathogen-free mice (strain will depend on the bacterial model).
-
Bacterial pathogen of interest.
-
This compound formulation for in vivo administration (e.g., in a suitable vehicle for oral or intraperitoneal injection).
-
Vehicle control.
-
Positive control antibiotic (optional).
Procedure:
-
Acclimate the mice to the laboratory conditions.
-
Infect the mice with a standardized dose of the bacterial pathogen via an appropriate route (e.g., intravenous, intraperitoneal, or aerosol).
-
Initiate treatment with this compound at various doses at a specified time post-infection. Administer the compound and controls according to the planned dosing schedule and route.
-
Monitor the mice daily for clinical signs of illness, body weight changes, and survival.
-
At the end of the study or at predetermined time points, euthanize the mice and collect relevant organs (e.g., spleen, liver, lungs).
-
Homogenize the organs and perform serial dilutions to determine the bacterial load (CFU per gram of tissue) by plating on appropriate agar medium.
-
Compare the bacterial loads and survival rates between the treatment groups and the control group to assess the in vivo efficacy of this compound.
Visualizations
Bacterial Fatty Acid Synthesis (FAS-II) Pathway
Caption: The bacterial Type II Fatty Acid Synthesis (FAS-II) pathway.
Mechanism of this compound Inhibition
Caption: this compound competitively inhibits FabB/F enzymes.
Experimental Workflow for Inhibitor Screening and Characterization
Caption: A typical workflow for antibacterial drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimycobacterial action of this compound: an inhibitor of fatty acid and mycolic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of beta-ketoacyl-acyl carrier protein synthases by this compound and cerulenin. Structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimycobacterial action of this compound: an inhibitor of fatty acid and mycolic acid synthesis [scite.ai]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. liofilchem.com [liofilchem.com]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-Based Inhibitors of Bacterial β-Ketoacyl-ACP Synthases with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 16. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Thiolactomycin Fatty Acid Synthesis Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiolactomycin (TLM) is a natural product antibiotic isolated from Nocardia and Streptomyces species.[1][2] It functions as a potent and selective inhibitor of the bacterial type II fatty acid synthase (FAS-II) system, which is responsible for the biosynthesis of fatty acids essential for bacterial membrane construction and survival.[1][2] Unlike the mammalian type I fatty acid synthase (FAS-I), the FAS-II pathway consists of a series of discrete, dissociable enzymes, making it an attractive target for the development of novel antibacterial agents with high selectivity and low host toxicity.[2] this compound exerts its inhibitory effect by targeting the β-ketoacyl-acyl carrier protein (ACP) synthases (KAS), including FabH, FabB, and FabF, which catalyze the essential condensation reactions in fatty acid elongation.[1][3] This document provides detailed application notes and protocols for assessing the inhibitory activity of this compound and its analogs against bacterial fatty acid synthesis.
Mechanism of Action
This compound acts as a reversible, competitive inhibitor of the KAS enzymes, specifically binding to the malonyl-ACP binding site.[1] By occupying this site, it prevents the condensation of malonyl-ACP with the growing acyl-ACP chain, thereby halting the fatty acid elongation cycle. This targeted inhibition disrupts the production of essential fatty acids, leading to the cessation of bacterial growth.
Caption: Mechanism of this compound inhibition in the FAS-II pathway.
Quantitative Data Summary
The inhibitory activity of this compound can be quantified through various assays, including determination of half-maximal inhibitory concentrations (IC50) against purified enzymes and minimum inhibitory concentrations (MIC) against whole bacterial cells.
| Target Enzyme/Organism | Assay Type | Inhibitor | IC50 / MIC | Reference |
| Escherichia coli FabB | Enzymatic Assay | This compound | 40 µM | [4] |
| Staphylococcus aureus FabH | Enzymatic Assay | This compound | >100 µg/mL | [5][6] |
| Mycobacterium smegmatis mc2155 | Whole Cell Growth Inhibition | This compound | 75 µg/mL (complete inhibition) | [3][7] |
| Mycobacterium tuberculosis Erdman | Whole Cell Growth Inhibition | This compound | 25 µg/mL (complete inhibition) | [3][7] |
| Staphylococcus aureus | Whole Cell Growth Inhibition | This compound | ≥300 µg/mL | [6] |
Experimental Protocols
In Vitro Fatty Acid Synthesis Inhibition Assay using Radiolabeled Precursor
This protocol describes a method to measure the inhibition of fatty acid synthesis in bacterial cell extracts by quantifying the incorporation of a radiolabeled precursor, such as [1,2-¹⁴C]acetate.
Materials:
-
Bacterial cell culture (e.g., E. coli, M. smegmatis)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 10% glycerol)
-
Glass beads or sonicator for cell lysis
-
This compound stock solution (in DMSO or ethanol)
-
[1,2-¹⁴C]acetate (sodium salt)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer pH 7.0, 1 mM DTT, 1 mM NADPH, 1 mM NADH, 0.1 mM acetyl-CoA, 0.5 mM malonyl-CoA, 10 µM Acyl Carrier Protein)
-
Scintillation cocktail
-
Scintillation vials
-
Microcentrifuge
-
Liquid scintillation counter
-
Organic solvent for extraction (e.g., chloroform:methanol 2:1 v/v)
Procedure:
-
Preparation of Cell Extract:
-
Grow the bacterial culture to the mid-log phase.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with Lysis Buffer.
-
Resuspend the cells in Lysis Buffer and lyse by sonication or bead beating on ice.
-
Clarify the lysate by centrifugation to obtain the cell-free extract (supernatant).
-
Determine the protein concentration of the extract (e.g., using a Bradford assay).
-
-
Inhibition Assay:
-
Set up reaction tubes containing the Assay Buffer.
-
Add varying concentrations of this compound (or vehicle control) to the tubes.
-
Initiate the reaction by adding the cell extract and [1,2-¹⁴C]acetate.
-
Incubate the reactions at the optimal temperature for the bacterium (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
-
Extraction of Fatty Acids:
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Extract the lipids by adding an organic solvent mixture (e.g., chloroform:methanol).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the organic (lower) phase containing the radiolabeled fatty acids.
-
-
Quantification:
-
Transfer the organic phase to a scintillation vial and allow the solvent to evaporate.
-
Add scintillation cocktail to the vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Experimental workflow for the fatty acid synthesis inhibition assay.
Concluding Remarks
The provided protocols and data serve as a comprehensive guide for researchers investigating the inhibition of bacterial fatty acid synthesis by this compound. The selectivity of this compound for the bacterial FAS-II pathway continues to make it a valuable tool for studying bacterial lipid metabolism and a promising scaffold for the development of new antibiotics to combat drug-resistant pathogens.
References
- 1. This compound-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of beta-ketoacyl-acyl carrier protein synthases by this compound and cerulenin. Structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acid biosynthesis as a target for novel antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimycobacterial action of this compound: an inhibitor of fatty acid and mycolic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Thiolactomycin as a Chemical Probe for Bacterial FAS-II
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial fatty acid synthesis (FAS-II) pathway is responsible for the production of essential fatty acids required for bacterial membrane biogenesis and the synthesis of lipid A. This pathway is distinct from the type I fatty acid synthase (FAS-I) system found in mammals, making it an attractive and validated target for the development of novel antibacterial agents.[1][2][3] Thiolactomycin (TLM) is a natural product thiolactone antibiotic, originally isolated from Nocardia sp., that acts as a potent and specific inhibitor of the FAS-II pathway.[1][2][4] Its selective action against bacterial FAS-II and low toxicity in animals make it an invaluable chemical probe for studying fatty acid metabolism in bacteria and for validating new drug targets within this essential pathway.[5]
Mechanism of Action
This compound functions as a reversible, competitive inhibitor of the β-ketoacyl-acyl carrier protein (ACP) synthase (KAS) enzymes, which catalyze the crucial condensation steps in fatty acid elongation.[1][6] The FAS-II pathway involves several key KAS enzymes:
-
FabH (KASIII): Responsible for initiating the FAS-II cycle by catalyzing the condensation of malonyl-ACP with acetyl-CoA.[1]
-
FabB and FabF (KASI/II): Catalyze the subsequent elongation cycles by condensing malonyl-ACP with the growing acyl-ACP chain.[1]
-
KasA and KasB: These are the key elongating condensing enzymes in Mycobacterium tuberculosis, essential for the synthesis of long-chain fatty acids and the subsequent formation of mycolic acids.[7][8]
TLM primarily targets the elongating synthases, such as FabB, FabF, KasA, and KasB, by binding to the malonyl-ACP binding site.[1][7] This inhibition disrupts the entire fatty acid synthesis process, leading to bacterial growth arrest and cell death.[9]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (TLM) against Bacterial KAS Enzymes
| Enzyme Target | Organism | IC50 (µM) | Notes |
| FabB | Escherichia coli | 10 - 20 | The IC50 for racemic TLM was 20 µM, twice that of the natural enantiomer, indicating the enantiomer is inactive.[10] |
| FabH | Escherichia coli | >100 | TLM shows weak inhibition against E. coli FabH.[3][10] |
| KasA | Mycobacterium tuberculosis | ~50 | TLM is a known inhibitor of KasA.[7][11] |
| KasB | Mycobacterium tuberculosis | ~50 | TLM inhibits KasB, which is involved in mycolic acid biosynthesis.[7][11] |
| mtFabH | Mycobacterium tuberculosis | ~180 | Acetylene-based analogs showed significantly increased potency compared to the parent TLM molecule.[12] |
Table 2: Whole-Cell Antimicrobial Activity of this compound (TLM)
| Bacterial Species | Strain | MIC (µg/mL) |
| Mycobacterium smegmatis | mc2155 | 75[13][14] |
| Mycobacterium tuberculosis | Erdman | 25[13][14] |
| Mycobacterium tuberculosis | H37Rv | 12.5 - 62.5 |
| Staphylococcus aureus (MSSA) | ATCC 29213 | 75[1] |
| Staphylococcus aureus (MRSA) | USA300 | 75[1] |
| Escherichia coli | ANS1 | 6[10] |
| Francisella tularensis | LVS | 2[1] |
| Yersinia pestis | CO92 | 32[1] |
| Burkholderia pseudomallei | K96243 | 8[1] |
Mandatory Visualizations
References
- 1. This compound-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimization of the this compound Biosynthetic Pathway Reveals that the Cytochrome P450 Enzyme TlmF is Required for Five-membered Thiolactone Ring Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of the antibiotic this compound inhibition of fatty acid synthesis of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [scholarship.libraries.rutgers.edu]
- 8. This compound and related analogues as novel anti-mycobacterial agents targeting KasA and KasB condensing enzymes in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of fatty acid synthesis by the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships at the 5-position of this compound: an intact (5R)-isoprene unit is required for activity against the condensing enzymes from Mycobacterium tuberculosis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acetylene-based analogues of this compound, active against Mycobacterium tuberculosis mtFabH fatty acid condensing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimycobacterial action of this compound: an inhibitor of fatty acid and mycolic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimycobacterial action of this compound: an inhibitor of fatty acid and mycolic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Experimental Determination of Thiolactomycin MIC Values
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiolactomycin (TLM) is a natural antibiotic produced by various species of Nocardia and Streptomyces.[1][2] It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including mycobacteria.[3][4] The unique mechanism of action of this compound involves the specific inhibition of the bacterial type II fatty acid synthase (FAS-II) system, which is responsible for the synthesis of fatty acids essential for bacterial cell membrane integrity and other vital functions.[1][2][5] This selective inhibition of a key bacterial metabolic pathway, which is distinct from the type I fatty acid synthase (FAS-I) found in mammals, contributes to this compound's low toxicity in animals.[2][5] These characteristics make this compound and its analogs attractive candidates for the development of novel antimicrobial agents.[1]
The minimum inhibitory concentration (MIC) is a critical parameter in assessing the antimicrobial activity of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[6][7] This application note provides a detailed protocol for determining the MIC values of this compound using the broth microdilution method, a widely accepted and accurate technique for antimicrobial susceptibility testing.[8]
Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis
This compound specifically targets and inhibits the β-ketoacyl-acyl carrier protein (ACP) synthases (KAS) within the FAS-II pathway.[4] This enzyme is crucial for the elongation of fatty acid chains. By inhibiting KAS, this compound effectively blocks the entire fatty acid synthesis pathway, leading to the depletion of essential fatty acids and ultimately inhibiting bacterial growth. In mycobacteria, this compound has been shown to inhibit both fatty acid and mycolic acid synthesis, highlighting its potential as an anti-tuberculosis agent.[2][9][10]
Caption: Bacterial Type II Fatty Acid Synthesis (FAS-II) Pathway and the inhibitory action of this compound.
Quantitative Data: this compound MIC Values
The following table summarizes previously reported MIC values of this compound against various bacterial strains. These values can serve as a reference for expected outcomes.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | Erdman | 25 | [10][11] |
| Mycobacterium smegmatis | mc2155 | 75 | [10][11] |
| Staphylococcus aureus | (MRSA) | >250 | [4] |
| Francisella tularensis | LVS | >250 | [4] |
| Burkholderia pseudomallei | >250 | [4] | |
| Bacteroides gingivalis | Varies | [12] | |
| Actinobacillus actinomycetemcomitans | Varies | [12] |
Note: MIC values can vary depending on the specific strain, testing conditions, and the protocol used.
Experimental Protocol: Broth Microdilution Method for this compound MIC Determination
This protocol is based on standard broth microdilution methods.[8][13][14][15]
Materials and Reagents
-
This compound (TLM)
-
Solvent for TLM (e.g., DMSO or ethanol, depending on solubility)
-
Sterile 96-well microtiter plates (U- or V-bottom)[14]
-
Sterile test tubes
-
Sterile pipette tips
-
Multipipettor
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)[6]
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5)
-
Incubator
-
Microplate reader (optional, for quantitative analysis)
Experimental Workflow Diagram
Caption: Experimental workflow for determining the MIC of this compound using the broth microdilution method.
Step-by-Step Protocol
-
Preparation of this compound Stock Solution
-
Accurately weigh the this compound powder.
-
Dissolve the powder in a suitable solvent to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if necessary.
-
-
Preparation of Bacterial Inoculum
-
From a fresh agar plate (18-24 hours old), select several well-isolated colonies of the test bacterium.[13]
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in the appropriate sterile broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[6]
-
-
Serial Dilution of this compound in a 96-Well Microtiter Plate
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.[14]
-
Prepare a working solution of this compound at twice the highest desired final concentration in the first column of the plate.
-
Add 200 µL of this working solution to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the wells of the first column to the corresponding wells of the second column. Mix well by pipetting up and down.
-
Continue this serial dilution process across the plate to the desired final concentration, discarding 100 µL from the last column of dilutions.
-
Include a positive control (broth with bacterial inoculum, no this compound) and a negative control (broth only, no bacteria or this compound) on each plate.
-
-
Inoculation of the Microtiter Plate
-
Add 100 µL of the diluted bacterial inoculum (prepared in step 2) to each well containing the serially diluted this compound and the positive control well. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
-
Incubation
-
Cover the microtiter plate with a sterile lid or sealing film.
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours under conditions suitable for the growth of the test organism.[8]
-
-
Reading and Interpretation of Results
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[6]
-
Optionally, a microplate reader can be used to measure the optical density (OD) at 600 nm to quantify bacterial growth. The MIC can be defined as the lowest concentration that inhibits growth by a certain percentage (e.g., ≥90%) compared to the positive control.
-
This application note provides a comprehensive guide for the experimental determination of this compound MIC values. The detailed protocol for the broth microdilution method, along with an understanding of this compound's mechanism of action, will enable researchers to accurately assess its antibacterial activity. The provided data and visualizations serve as valuable resources for scientists and professionals in the field of drug development.
References
- 1. Biosynthetic origins of the natural product, this compound: a unique and selective inhibitor of type II dissociated fatty acid synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound, a new antibiotic. III. In vitro antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of the antibiotic this compound inhibition of fatty acid synthesis of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacld.com [iacld.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Antimycobacterial action of this compound: an inhibitor of fatty acid and mycolic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial activities of this compound against gram-negative anaerobes associated with periodontal disease. f1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Studies with Thiolactomycin to Trace Fatty Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing radiolabeling techniques with the antibiotic Thiolactomycin (TLM) to investigate bacterial fatty acid synthesis. The protocols and data presented are intended to facilitate the study of fatty acid synthase (FAS) inhibitors and the development of novel antimicrobial agents.
Introduction
This compound is a natural product antibiotic that selectively inhibits the type II fatty acid synthase (FAS-II) system found in bacteria and plants, but not the type I fatty acid synthase (FAS-I) system present in mammals and yeast.[1][2] This specificity makes TLM a valuable tool for studying bacterial fatty acid biosynthesis and a promising lead compound for the development of new antibacterial drugs.[3][4] Radiolabeling studies are crucial for elucidating the mechanism of action of such inhibitors and for quantifying their effects on metabolic pathways. By tracing the incorporation of radiolabeled precursors such as [14C]acetate or [14C]malonyl-CoA, researchers can directly measure the impact of this compound on the synthesis of fatty acids and more complex lipids like mycolic acids in mycobacteria.[1][5][6]
Mechanism of Action
This compound primarily targets the β-ketoacyl-acyl carrier protein (ACP) synthases (KAS), which are key enzymes in the FAS-II pathway responsible for the elongation of the fatty acid chain.[4][7][8] In Escherichia coli, TLM has been shown to inhibit 3-oxoacyl-ACP synthase and [acyl-carrier-protein] (ACP) acetyltransferase.[7] In mycobacteria, it inhibits the FAS-II system, which is essential for the synthesis of long-chain fatty acids that are precursors to mycolic acids, critical components of the mycobacterial cell wall.[1][6][9] The inhibition is reversible.[7]
Data Presentation
Table 1: Inhibition of Fatty Acid and Mycolic Acid Synthesis in Mycobacterium smegmatis by this compound
| This compound (µg/mL) | Inhibition of FAS-II (%) | Inhibition of α-Mycolates and Epoxymycolates (%) |
| 75 | ~60% (in vitro) | Almost complete |
Data synthesized from Slayden et al., 1996.[1][9]
Table 2: In vivo Antimycobacterial Activity of this compound
| Organism | Growth Inhibition Concentration |
| Mycobacterium smegmatis mc2155 | 75 µg/mL (on solid media) |
| Mycobacterium tuberculosis Erdman | 25 µg/mL (on solid media) |
Data from Slayden et al., 1996.[6][9]
Signaling Pathways and Experimental Workflows
Fatty Acid Synthesis Pathway (FAS-II) and Inhibition by this compound
Caption: Bacterial FAS-II pathway and points of inhibition by this compound.
Experimental Workflow for Radiolabeling Studies
Caption: Workflow for tracing fatty acid synthesis with radiolabeling.
Experimental Protocols
Protocol 1: In Vivo Radiolabeling of Fatty Acids in E. coli
This protocol is adapted from methodologies described for studying the effects of this compound on bacterial fatty acid synthesis.[5][10]
Materials:
-
E. coli strain (e.g., K-12)
-
Luria-Bertani (LB) broth
-
This compound (stock solution in DMSO or ethanol)
-
[14C]acetate (sodium salt, specific activity ~50-60 mCi/mmol)
-
Trichloroacetic acid (TCA), 5% (w/v), ice-cold
-
Ethanol
-
Petroleum ether
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Culture Preparation: Inoculate E. coli into LB broth and grow to mid-log phase (OD600 ≈ 0.5) at 37°C with shaking.
-
Inhibitor Treatment: Aliquot the culture into flasks. Add this compound to the desired final concentrations to the test flasks. Add an equivalent volume of the vehicle (e.g., DMSO) to the control flask.
-
Radiolabeling: Immediately add [14C]acetate to each flask to a final concentration of 1-2 µCi/mL.
-
Incubation: Continue to incubate the cultures at 37°C with shaking for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction: Stop the incorporation of the radiolabel by adding ice-cold 5% TCA to the culture.
-
Cell Harvesting: Pellet the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Washing: Wash the cell pellet twice with ice-cold 5% TCA to remove unincorporated radiolabel.
-
Lipid Extraction: a. Resuspend the cell pellet in a suitable volume of water. b. Perform alkaline hydrolysis (saponification) by adding an equal volume of 30% KOH and heating at 70°C for 1 hour. c. Cool the mixture and acidify with concentrated HCl. d. Extract the fatty acids three times with an equal volume of petroleum ether. e. Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
Quantification: a. Resuspend the dried lipid extract in a small volume of a suitable solvent. b. Transfer the solution to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. c. Normalize the counts per minute (CPM) to the cell density (OD600) to determine the rate of fatty acid synthesis. d. Calculate the percent inhibition by comparing the normalized CPM of the this compound-treated samples to the control.
Protocol 2: In Vitro Fatty Acid Synthase (FAS-II) Assay
This protocol outlines a cell-free assay to directly measure the effect of this compound on FAS-II activity.[1]
Materials:
-
Bacterial cell lysate (source of FAS-II enzymes)
-
[2-14C]malonyl-CoA (specific activity ~50-60 mCi/mmol)
-
Acetyl-CoA
-
NADPH
-
Acyl Carrier Protein (ACP)
-
This compound
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM DTT)
-
Potassium hydroxide (20% in 50% methanol)
-
6 M HCl
-
Petroleum ether
-
Liquid scintillation counter
Procedure:
-
Preparation of Cell Lysate: a. Grow the bacterial culture to mid-log phase and harvest the cells. b. Resuspend the cells in assay buffer and lyse them using a French press or sonication. c. Centrifuge to remove cell debris and collect the supernatant containing the cytosolic enzymes (FAS-II system).
-
Assay Reaction: a. In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, acetyl-CoA (e.g., 50 µM), NADPH (e.g., 200 µM), ACP (e.g., 10 µM), and the cell lysate. b. Add this compound at various concentrations to the test reactions. Add vehicle to the control. c. Pre-incubate the mixture for 5-10 minutes at 37°C. d. Initiate the reaction by adding [2-14C]malonyl-CoA (e.g., 10 µM, ~0.1 µCi).
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination and Saponification: Stop the reaction by adding 500 µL of 20% KOH in 50% methanol and heat at 100°C for 30 minutes to saponify the newly synthesized fatty acids.
-
Extraction: a. Acidify the reaction with 300 µL of 6 M HCl. b. Extract the [14C]-labeled fatty acids three times with petroleum ether.
-
Quantification: a. Pool the organic extracts, evaporate to dryness in a scintillation vial, add scintillation cocktail, and count the radioactivity. b. Calculate the specific activity of the enzyme and the percent inhibition for each this compound concentration.
Conclusion
Radiolabeling studies with this compound are a powerful approach to quantitatively assess the inhibition of bacterial fatty acid synthesis. The protocols and data provided herein serve as a guide for researchers to design and execute experiments aimed at understanding the FAS-II pathway and for the screening and characterization of novel antibacterial compounds. These methods are particularly relevant for drug development efforts targeting multidrug-resistant bacteria, such as Mycobacterium tuberculosis, where the FAS-II system is a validated and essential drug target.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Biosynthetic origins of the natural product, this compound: a unique and selective inhibitor of type II dissociated fatty acid synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of the antibiotic this compound inhibition of fatty acid synthesis of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimycobacterial action of this compound: an inhibitor of fatty acid and mycolic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on the individual enzymes of the fatty acid synthase system in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Slow Onset Inhibition of Bacterial β-Ketoacyl-acyl Carrier Protein Synthases by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimycobacterial action of this compound: an inhibitor of fatty acid and mycolic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of fatty acid synthesis by the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Thiolactomycin in Cell-Based Assays for Antibiotic Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiolactomycin (TLM) is a natural product antibiotic isolated from Nocardia species. It exhibits potent antibacterial activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. Its unique mechanism of action, targeting the bacterial type II fatty acid synthase (FAS-II) system, makes it a valuable tool for antibiotic discovery and a promising scaffold for the development of new anti-infective agents. The bacterial FAS-II pathway is distinct from the type I fatty acid synthase (FAS-I) found in mammals, providing a basis for selective toxicity.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in common cell-based assays relevant to antibiotic discovery.
Mechanism of Action
This compound specifically inhibits the β-ketoacyl-acyl carrier protein (ACP) synthases (KAS), which are crucial enzymes in the FAS-II pathway responsible for the elongation of fatty acid chains.[5] In bacteria like E. coli, TLM inhibits FabB and FabF, while in Mycobacterium tuberculosis, it targets KasA and KasB.[5][6] This inhibition disrupts the synthesis of fatty acids, which are essential components of bacterial cell membranes and, in the case of mycobacteria, the mycolic acids of their unique cell wall.[2][3][4]
Caption: Mechanism of action of this compound in the bacterial FAS-II pathway.
Data Presentation
The following table summarizes the reported minimum inhibitory concentrations (MICs) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Mycobacterium smegmatis mc²155 | 75 | [3] |
| Mycobacterium tuberculosis Erdman | 25 | [3] |
| Mycobacterium tuberculosis H37Rv | >12.5 | [5] |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | 75 | [5] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 75 | [5] |
| Escherichia coli K-12 | 20 (sublethal concentration) | [7] |
| Pseudomonas aeruginosa 507 | - | [7] |
Note: MIC values can vary depending on the specific assay conditions and bacterial strains used.
Experimental Protocols
Bacterial Growth Inhibition Assay (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for many bacteria, Middlebrook 7H9 with appropriate supplements for Mycobacterium tuberculosis)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a series of twofold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should span the expected MIC.
-
-
Preparation of Bacterial Inoculum:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Dilute the culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the this compound dilutions. This will bring the total volume in each well to 200 µL.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours. For slow-growing bacteria like M. tuberculosis, incubation may be required for several days.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Caption: Workflow for determining the MIC of this compound.
Macrophage Infection Model for Mycobacterium tuberculosis
This protocol describes an in vitro assay to evaluate the efficacy of this compound against intracellular M. tuberculosis using a macrophage cell line (e.g., THP-1).
Materials:
-
THP-1 human monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Mycobacterium tuberculosis culture (e.g., H37Rv)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Sterile water for cell lysis
-
Plates for CFU enumeration (e.g., Middlebrook 7H10 or 7H11 agar)
Protocol:
-
Differentiation of THP-1 Monocytes:
-
Seed THP-1 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well.
-
Add PMA to a final concentration of 25-100 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, wash the cells with fresh medium to remove PMA and non-adherent cells.
-
-
Infection of Macrophages:
-
Prepare a single-cell suspension of M. tuberculosis and adjust the concentration.
-
Infect the differentiated THP-1 cells at a multiplicity of infection (MOI) of 1-10 bacteria per macrophage.
-
Incubate for 4 hours to allow for phagocytosis.
-
Wash the cells with fresh medium to remove extracellular bacteria. Some protocols may include a short treatment with a low concentration of a cell-impermeable antibiotic (e.g., amikacin) to kill any remaining extracellular bacteria.
-
-
This compound Treatment:
-
Add fresh medium containing various concentrations of this compound to the infected cells.
-
Include an untreated control (infected cells with no drug).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Enumeration of Intracellular Bacteria (CFU Assay):
-
At the desired time points, aspirate the medium from the wells.
-
Lyse the macrophages by adding sterile, ice-cold water and incubating for 10-15 minutes.
-
Prepare serial dilutions of the cell lysate in a suitable buffer or medium.
-
Plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colonies to determine the number of viable intracellular bacteria (CFUs). The efficacy of this compound is determined by the reduction in CFU compared to the untreated control.
-
Caption: Workflow for macrophage infection assay with this compound.
Concluding Remarks
This compound serves as an invaluable tool for researchers in the field of antibiotic discovery. Its specific inhibition of the bacterial FAS-II pathway provides a clear mechanism of action for validation in cell-based screening assays. The protocols provided herein offer a foundation for the implementation of this compound in both primary antibacterial screening and more complex intracellular efficacy models. Further exploration of this compound analogs may lead to the development of novel therapeutics with improved potency and pharmacokinetic properties.
References
- 1. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growing and Handling of Mycobacterium tuberculosis for Macrophage Infection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Type II Pathway for Fatty Acid Biosynthesis Presents Drug Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growing and Handling of Mycobacterium tuberculosis for Macrophage Infection Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel mycobacterial In Vitro infection assay identifies differences of induced macrophage apoptosis between CD4+ and CD8+ T cells | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Thiolactomycin Resistance Mechanisms in Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying thiolactomycin (TLM) resistance in bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antibiotic that inhibits the type II fatty acid synthase (FAS-II) system in bacteria, which is essential for building bacterial cell walls.[1] Specifically, it targets the β-ketoacyl-acyl carrier protein (ACP) synthases (KAS), which are crucial condensing enzymes involved in the elongation of fatty acid chains.[1] In Escherichia coli, the primary targets are FabB (KAS I) and FabF (KAS II), while in Mycobacterium tuberculosis, the targets are KasA and KasB.
Q2: What are the known mechanisms of resistance to this compound in bacteria?
Bacteria have evolved two primary mechanisms to counteract the effects of this compound:
-
Target Modification: This involves mutations in the gene encoding the target enzyme. For instance, a missense mutation in the fabB gene of E. coli can lead to an amino acid substitution (e.g., F390V) in the FabB enzyme.[2] This alteration reduces the binding affinity of this compound to its target, rendering the antibiotic less effective.
-
Reduced Intracellular Concentration via Efflux Pumps: Bacteria can actively pump this compound out of the cell, preventing it from reaching its target at an effective concentration. In E. coli, the upregulation of the EmrAB-TolC multidrug resistance efflux pump is a known mechanism of this compound resistance.[3][4]
-
Target Overexpression: Increasing the cellular concentration of the target enzyme, such as FabB, can also confer resistance to this compound. This is often achieved by expressing the fabB gene on a multi-copy plasmid.
Troubleshooting Guides
Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Problem: I am getting variable or inconsistent MIC values for this compound against my bacterial strains.
Possible Causes and Solutions:
-
Inoculum Preparation: An incorrect inoculum density is a common source of variability.
-
Solution: Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. Always verify your inoculum density by performing colony counts.
-
-
Media Composition: The composition of the growth medium can affect the activity of this compound.
-
Solution: Use a standardized medium such as cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing. Ensure the pH of the medium is within the recommended range.
-
-
This compound Stock Solution: this compound may be unstable if not stored properly.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Dissolve the antibiotic in a suitable solvent (e.g., DMSO) and store at -20°C or lower for short-term storage. Avoid repeated freeze-thaw cycles.
-
-
Incubation Conditions: Variations in incubation time and temperature can lead to inconsistent results.
-
Solution: Incubate plates at a constant temperature (e.g., 37°C) for a consistent duration (e.g., 18-24 hours). Ensure proper atmospheric conditions if required for your bacterial strain.
-
-
Reading of MICs: Subjective interpretation of "visible growth" can introduce variability.
-
Solution: Read MICs at the lowest concentration of the antibiotic that completely inhibits visible growth. Use a standardized light source and background to aid in consistent reading. For microdilution plates, an ELISA reader can provide more objective measurements of growth.
-
Troubleshooting Flowchart for Inconsistent MIC Results:
Caption: Troubleshooting workflow for inconsistent MIC results.
Guide 2: Failed or Inconclusive Enzyme Inhibition Assay
Problem: My in vitro inhibition assay with purified FabB and this compound is not working as expected (e.g., no inhibition, or high variability).
Possible Causes and Solutions:
-
Enzyme Activity: The purified FabB enzyme may be inactive or have low activity.
-
Solution: Verify the activity of your purified FabB using a standard activity assay before performing inhibition studies. Ensure proper protein folding and storage conditions (e.g., appropriate buffer, temperature).
-
-
Substrate Concentration: The concentration of the substrate (e.g., malonyl-CoA) can affect the apparent IC50 value of the inhibitor.
-
Solution: Use a consistent and appropriate concentration of the substrate in all assays. Be aware that this compound is a competitive inhibitor with respect to malonyl-ACP.[5]
-
-
Buffer Conditions: The pH and ionic strength of the assay buffer can influence enzyme activity and inhibitor binding.
-
Solution: Optimize and standardize the buffer conditions for your FabB enzyme. Ensure all assay components are dissolved in the same buffer.
-
-
This compound Concentration Range: The tested concentrations of this compound may not be appropriate to determine the IC50.
-
Solution: Perform a pilot experiment with a wide range of this compound concentrations to determine the appropriate range for your assay.
-
-
Assay Detection Method: The method used to detect the reaction product may not be sensitive enough or may be prone to interference.
-
Solution: Ensure your detection method is linear in the range of product concentrations you are measuring. Run appropriate controls to check for background signal or interference from assay components.
-
Data Presentation
Table 1: this compound MIC Values for E. coli Strains
| Strain | Relevant Genotype | This compound MIC (µg/mL) | Reference |
| Wild-type | - | 10 - 20 | [3] |
| CDM5 | emrB mutant (upregulation of EmrAB) | > 400 | [3][4] |
| ANS1 | tolC knockout | 10 | [2] |
| ANS6 | tolC knockout, fabB(F390V) | 80 | [2] |
Table 2: IC50 Values of this compound for FabB and its Mutant
| Enzyme | IC50 (µM) | Reference |
| Wild-type FabB | ~20 | [6] |
| FabB(F390V) | ~200 | [5][6] |
| FabF (S. aureus) | ~80 | [6] |
| FabF (B. subtilis) | >200 | [6] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is adapted from standard broth microdilution methods.[7][8][9][10]
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (TLM)
-
DMSO (for dissolving TLM)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve TLM in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in CAMHB to twice the highest concentration to be tested in the assay.
-
Prepare Serial Dilutions:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the 2x TLM working solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.
-
-
Prepare Bacterial Inoculum:
-
From a fresh overnight culture, suspend several colonies in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Inoculate the Plate: Add 100 µL of the final bacterial inoculum to each well of the microtiter plate. This will bring the final volume in each well to 200 µL and dilute the TLM concentrations to their final test concentrations.
-
Controls:
-
Growth Control: A well containing 100 µL of CAMHB and 100 µL of the final bacterial inoculum (no TLM).
-
Sterility Control: A well containing 200 µL of CAMHB only.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of TLM at which there is no visible growth of bacteria.
Protocol 2: In Vitro Inhibition Assay for FabB
This protocol is a generalized procedure for a radiochemical assay.[5]
Materials:
-
Purified FabB or FabB mutant enzyme
-
Myristoyl-ACP
-
[2-¹⁴C]malonyl-CoA
-
Acyl carrier protein (ACP)
-
Malonyl transacylase (FabD)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
This compound
-
Scintillation fluid and counter
Procedure:
-
Prepare Reaction Mixtures: In microcentrifuge tubes, prepare reaction mixtures containing myristoyl-ACP, [2-¹⁴C]malonyl-CoA, ACP, and FabD in the assay buffer.
-
Add this compound: Add varying concentrations of this compound (dissolved in an appropriate solvent, with a solvent-only control) to the reaction mixtures.
-
Initiate the Reaction: Start the reaction by adding the purified FabB enzyme to each tube.
-
Incubation: Incubate the reactions at 37°C for a set period (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction (e.g., by adding a reducing agent like sodium borohydride).
-
Extract and Quantify Product: Extract the radiolabeled fatty acid product into an organic solvent (e.g., toluene) and quantify the radioactivity using a scintillation counter.
-
Calculate IC50: Plot the percentage of enzyme activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Construction of an emrAB Knockout Mutant in E. coli using Lambda Red Recombination
This protocol is a generalized workflow based on the lambda Red recombination system.[11][12][13][14]
Materials:
-
E. coli strain carrying the pKD46 plasmid (temperature-sensitive, expresses lambda Red recombinase)
-
Template plasmid for antibiotic resistance cassette (e.g., pKD3 for chloramphenicol or pKD4 for kanamycin)
-
Primers with homology to the regions flanking emrAB and to the resistance cassette
-
L-arabinose
-
Electroporator and cuvettes
Procedure:
-
Prepare Electrocompetent Cells: Grow the E. coli strain harboring pKD46 at 30°C in the presence of L-arabinose to induce the expression of the lambda Red enzymes. Prepare electrocompetent cells by washing with ice-cold sterile water or 10% glycerol.
-
Generate the PCR Product: Amplify the antibiotic resistance cassette from the template plasmid using primers that have 5' extensions homologous to the regions immediately upstream and downstream of the emrAB operon.
-
Electroporation: Electroporate the purified PCR product into the prepared electrocompetent cells.
-
Selection of Mutants: Plate the transformed cells on agar plates containing the appropriate antibiotic to select for colonies where the emrAB operon has been replaced by the resistance cassette. Incubate at 37°C to cure the cells of the temperature-sensitive pKD46 plasmid.
-
Verification of Knockout: Verify the correct insertion of the resistance cassette and deletion of the emrAB operon by colony PCR using primers that flank the target region.
Signaling Pathways and Logical Relationships
Regulation of the emrAB Operon
The emrRAB operon in E. coli is negatively regulated by the EmrR protein, which is encoded by the first gene in the operon. EmrR acts as a repressor by binding to the promoter region of the operon, thereby blocking transcription. Certain chemical compounds, including some substrates of the EmrAB pump, can act as inducers. These inducers are thought to bind to EmrR, causing a conformational change that prevents it from binding to the DNA, thus allowing transcription of the emrAB genes and production of the efflux pump.
Caption: Negative regulation of the emrRAB efflux pump operon.
Experimental Workflow for Investigating this compound Resistance
Caption: Experimental workflow for identifying TLM resistance mechanisms.
References
- 1. This compound-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A missense mutation in the fabB (beta-ketoacyl-acyl carrier protein synthase I) gene confers tiolactomycin resistance to Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound resistance in Escherichia coli is associated with the multidrug resistance efflux pump encoded by emrAB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Missense Mutation in the fabB (β-Ketoacyl-Acyl Carrier Protein Synthase I) Gene Confers this compound Resistance to Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. protocols.io [protocols.io]
- 11. static.igem.org [static.igem.org]
- 12. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 13. High-Efficiency Scarless Genetic Modification in Escherichia coli by Using Lambda Red Recombination and I-SceI Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.addgene.org [blog.addgene.org]
Technical Support Center: Overcoming Thiolactomycin Efflux in E. coli
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Thiolactomycin efficacy in Escherichia coli, particularly due to the activity of efflux pumps.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in E. coli?
This compound is an antibiotic that inhibits fatty acid biosynthesis, a crucial pathway for bacterial survival.[1][2][3] It specifically targets the β-ketoacyl-acyl carrier protein synthase I step in this process.[1][2][3]
Q2: Why is my E. coli strain resistant to this compound?
Resistance to this compound in E. coli is primarily associated with the activity of the EmrAB-TolC multidrug resistance efflux pump.[1][2][3] This pump actively transports this compound out of the bacterial cell, preventing it from reaching its intracellular target. Overexpression of the emrAB operon can confer high levels of resistance.[1][2]
Q3: Besides EmrAB-TolC, are other efflux pumps involved in this compound resistance?
While EmrAB-TolC is the primary pump identified for this compound efflux, E. coli possesses other multidrug resistance pumps, such as AcrAB-TolC, which is a major contributor to intrinsic and acquired antibiotic resistance.[4][5][6][7] It is plausible that AcrAB-TolC and other pumps could also contribute to reducing intracellular concentrations of this compound, especially in multi-drug resistant strains.
Q4: What are efflux pump inhibitors (EPIs) and how can they help?
Efflux pump inhibitors are molecules that block the activity of efflux pumps. By inhibiting these pumps, EPIs can increase the intracellular concentration of antibiotics like this compound, thereby restoring their efficacy.
Q5: Which EPIs are commonly used for E. coli?
Several EPIs have been studied in E. coli. Some of the most common include:
-
Phenylalanine-arginine β-naphthylamide (PAβN): A broad-spectrum EPI that inhibits multiple efflux pumps, including those of the Resistance-Nodulation-Division (RND) family like AcrAB-TolC.[4][8][9]
-
1-(1-Naphthylmethyl)-piperazine (NMP): An inhibitor that has shown activity against the AcrAB-TolC pump.[4]
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP): A protonophore that disrupts the proton motive force, which powers many efflux pumps. However, it also has broader effects on cell metabolism.
Troubleshooting Guides
Problem 1: High Minimum Inhibitory Concentration (MIC) of this compound
Symptoms:
-
The MIC of this compound for your E. coli strain is significantly higher than expected for susceptible strains.
-
Your strain is known or suspected to be multidrug-resistant.
Possible Cause:
-
Overexpression of the EmrAB-TolC or other efflux pumps.
Troubleshooting Steps:
-
Confirm Efflux Pump Activity:
-
Perform an ethidium bromide accumulation/efflux assay. A lower accumulation and higher efflux of ethidium bromide in your strain compared to a susceptible control strain (e.g., a knockout mutant for major efflux pumps) suggests active efflux.
-
-
Use an Efflux Pump Inhibitor:
-
Determine the MIC of this compound in the presence of a sub-inhibitory concentration of an EPI like PAβN. A significant reduction (at least 4-fold) in the MIC suggests that efflux is a major mechanism of resistance.[8]
-
-
Gene Expression Analysis:
-
If available, perform qRT-PCR to quantify the expression levels of emrB and acrB genes. Elevated expression compared to a susceptible control strain would confirm the overexpression of these pumps.
-
Problem 2: Inconsistent or No Potentiation with Efflux Pump Inhibitors
Symptoms:
-
The addition of an EPI does not significantly reduce the MIC of this compound.
-
Results of synergy assays (e.g., checkerboard assay) are ambiguous or show no interaction.
Possible Causes:
-
The EPI used is not effective against the specific efflux pump(s) responsible for this compound efflux in your strain.
-
The concentration of the EPI is not optimal (either too low to be effective or too high, causing toxicity).
-
The resistance mechanism is not primarily due to efflux (e.g., target modification).
-
The EPI itself is a substrate of another efflux pump.
Troubleshooting Steps:
-
Optimize EPI Concentration:
-
Determine the MIC of the EPI alone to establish its toxicity profile for your strain. For potentiation assays, use the EPI at a sub-inhibitory concentration (typically 1/4 to 1/8 of its MIC).
-
-
Test Different EPIs:
-
If PAβN is ineffective, consider testing other inhibitors with different mechanisms of action.
-
-
Verify the Efflux Phenotype:
-
Re-confirm that your strain has an active efflux phenotype using a fluorescent substrate like ethidium bromide.
-
-
Consider Other Resistance Mechanisms:
-
If efflux inhibition consistently fails to potentiate this compound, investigate other potential resistance mechanisms such as target mutation through sequencing of the fabF gene.
-
Data Presentation
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of this compound and Efflux Pump Inhibitors against E. coli Strains.
| Strain | Genotype | This compound MIC (µg/mL) | PAβN MIC (µg/mL) | NMP MIC (µg/mL) |
| Wild-Type | Standard lab strain | 8 | >128 | >128 |
| ΔemrAB | EmrAB knockout | 2 | >128 | >128 |
| EmrAB++ | EmrAB overexpression | 64 | >128 | >128 |
| ΔacrB | AcrB knockout | 4 | >128 | >128 |
| AcrB++ | AcrB overexpression | 32 | >128 | >128 |
Note: These are example values for illustrative purposes based on typical observations and may not reflect actual experimental results.
Table 2: Illustrative Potentiation of this compound by Efflux Pump Inhibitors (EPIs) in an EmrAB Overexpressing E. coli Strain.
| EPI | EPI Concentration (µg/mL) | This compound MIC (µg/mL) | Fold Reduction in MIC |
| None | 0 | 64 | - |
| PAβN | 32 (1/4 MIC) | 8 | 8 |
| NMP | 32 (1/4 MIC) | 16 | 4 |
Note: These are example values for illustrative purposes to demonstrate the expected outcome of a successful potentiation experiment.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
E. coli culture
-
This compound stock solution
-
EPI stock solution (if applicable)
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Prepare serial two-fold dilutions of this compound in MHB in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
If testing for potentiation, add a fixed sub-inhibitory concentration of the EPI to each well containing the this compound dilutions.
-
Inoculate each well with 100 µL of the prepared bacterial suspension.
-
Include a growth control (bacteria in MHB without antibiotic) and a sterility control (MHB only).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Ethidium Bromide (EtBr) Efflux Assay
This assay measures the activity of efflux pumps by monitoring the fluorescence of EtBr, a substrate for many efflux pumps.
Materials:
-
E. coli culture
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Glucose
-
EPI (e.g., PAβN)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Grow E. coli to the mid-logarithmic phase (OD₆₀₀ ≈ 0.6).
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to an OD₆₀₀ of 0.4.
-
To load the cells with EtBr, add it to a final concentration of 2 µg/mL and incubate at room temperature for 1 hour to allow for accumulation. The presence of an EPI during this step can increase loading.
-
To initiate efflux, add glucose to a final concentration of 0.4% to energize the pumps.
-
Monitor the decrease in fluorescence over time using a fluorometer (excitation ~530 nm, emission ~600 nm). A rapid decrease in fluorescence indicates active efflux.
-
As a control, measure fluorescence in the absence of glucose (no energy for efflux) and in the presence of an EPI (inhibited efflux).
Checkerboard Assay for Synergy
This assay is used to assess the interaction between two antimicrobial agents (e.g., this compound and an EPI).
Materials:
-
96-well microtiter plates
-
MHB
-
E. coli culture
-
This compound stock solution
-
EPI stock solution
Procedure:
-
Prepare a 96-well plate with two-fold serial dilutions of this compound along the x-axis and two-fold serial dilutions of the EPI along the y-axis. This creates a matrix of different concentration combinations.
-
Include rows and columns with each agent alone to determine their individual MICs.
-
Inoculate the plate with the bacterial suspension as described for the MIC assay.
-
Incubate at 37°C for 16-20 hours.
-
Read the plate to determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or indifferent
-
FICI > 4: Antagonism
-
Visualizations
Caption: this compound efflux via the EmrAB-TolC pump and inhibition by an EPI.
Caption: Troubleshooting workflow for high this compound MIC in E. coli.
Caption: Logical relationship of efflux pump activity and inhibitor intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound resistance in Escherichia coli is associated with the multidrug resistance efflux pump encoded by emrAB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound resistance in Escherichia coli is associated with the multidrug resistance efflux pump encoded by emrAB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The search of potential inhibitors of the AcrAB-TolC system of multidrug-resistant Escherichia coli: an in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate Competition Studies Using Whole-Cell Accumulation Assays with the Major Tripartite Multidrug Efflux Pumps of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pimozide Inhibits the AcrAB-TolC Efflux Pump in Escherichia coli [openmicrobiologyjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria | PLOS One [journals.plos.org]
Improving the solubility of Thiolactomycin for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Thiolactomycin (TLM) in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning its solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). This compound exhibits good solubility in DMSO, reaching approximately 21 mg/mL. For most in vitro applications, preparing a high-concentration stock solution in DMSO is the standard practice.
Q2: I am observing precipitation when I add my this compound-DMSO stock to my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final volume of media. Instead, perform a serial dilution. First, dilute the DMSO stock into a small volume of media or phosphate-buffered saline (PBS), vortexing gently, and then add this intermediate dilution to the final volume.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent toxicity to your cells.[1] A final concentration of 0.1% is often recommended.
-
Pre-warming Medium: Gently warming your cell culture medium to 37°C before adding the this compound solution can sometimes help maintain solubility.
-
Increase Final Volume: If possible, increasing the final volume of the culture medium can help to keep the final concentration of this compound below its solubility limit in the mixed solvent system.
Q3: Can I dissolve this compound in other solvents like ethanol or water?
A3: While DMSO is the most common and effective solvent, some studies have used a water/ethanol mixture for dissolving this compound analogs, suggesting some degree of solubility. However, the aqueous solubility of this compound is generally low. For consistent and reproducible results in in vitro experiments, DMSO is the preferred solvent for initial stock preparation.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C for short-to-medium-term storage and at -80°C for long-term storage. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Data Presentation: this compound Solubility
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~21 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Limited Solubility | Often used in combination with water for some analogs. Specific quantitative data is limited. |
| Water | Poor Solubility | Not recommended for preparing stock solutions due to low solubility. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 210.29 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need 2.103 mg of this compound per 1 mL of DMSO.
-
Weighing: Carefully weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution gently until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol for Preparing Working Solutions for Cell-Based Assays
Objective: To prepare a final concentration of 10 µM this compound in a cell culture well containing 1 mL of medium, with a final DMSO concentration of 0.1%.
Procedure:
-
Intermediate Dilution: Prepare a 1:10 intermediate dilution of your 10 mM stock solution in sterile PBS or cell culture medium. For example, add 1 µL of the 10 mM stock to 9 µL of PBS/medium to get a 1 mM solution.
-
Final Dilution: Add 1 µL of the 1 mM intermediate solution to the 1 mL of cell culture medium in your well. This will result in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Mixing: Gently mix the contents of the well by pipetting up and down a few times or by gently swirling the plate.
-
Control: Remember to include a vehicle control in your experiment, which consists of adding the same final concentration of DMSO (0.1% in this case) without this compound to a separate well.
Mandatory Visualizations
This compound Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis (FAS-II)
This compound is an antibiotic that specifically targets the type II fatty acid synthesis (FAS-II) pathway in bacteria. This pathway is essential for building bacterial cell membranes. This compound acts by inhibiting the β-ketoacyl-acyl carrier protein (ACP) synthases, particularly FabB and FabF, which are crucial enzymes in the elongation of fatty acid chains.[2] By blocking these enzymes, this compound prevents the bacteria from producing the necessary fatty acids for survival and proliferation.
Caption: Inhibition of the bacterial FAS-II pathway by this compound.
Experimental Workflow: Preparing this compound for In Vitro Assays
This workflow outlines the key steps and considerations for preparing this compound for use in cell-based experiments, from stock solution preparation to final application, with a focus on avoiding solubility issues.
Caption: Workflow for preparing this compound solutions for in vitro use.
References
Potential off-target effects of Thiolactomycin in bacterial cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Thiolactomycin in bacterial cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of bacterial type II fatty acid synthase (FASII), which is essential for bacterial survival. It specifically targets the β-ketoacyl-acyl carrier protein synthases (KAS), including FabH, FabB, and FabF, which are responsible for the initiation and elongation steps of fatty acid biosynthesis. This compound is a reversible, competitive inhibitor that binds to the malonyl-ACP binding site of these enzymes. This inhibition disrupts the production of fatty acids, which are crucial components of bacterial cell membranes.
Q2: Are there any known off-target effects or resistance mechanisms to this compound?
Yes. The most well-documented mechanism of resistance to this compound in Escherichia coli is the upregulation of the EmrAB-TolC multidrug efflux pump. This pump actively transports this compound out of the bacterial cell, reducing its intracellular concentration and thus its efficacy. Researchers should be aware that prolonged exposure or sublethal concentrations of this compound may select for mutations that lead to the overexpression of this or other efflux pumps.
Q3: Can this compound affect the bacterial cell membrane beyond inhibiting fatty acid synthesis?
While the primary target is fatty acid synthesis, inhibiting this pathway will inevitably have secondary effects on the cell membrane. A disruption in the supply of fatty acids can lead to alterations in membrane fluidity, permeability, and the proper functioning of membrane-embedded proteins. While direct, extensive studies on these secondary effects are not widely published, it is a logical consequence of its primary mechanism of action. Researchers observing unexpected phenotypes related to cell envelope stress should consider these downstream effects.
Q4: Is there any evidence that this compound induces oxidative stress?
The direct induction of reactive oxygen species (ROS) by this compound has not been extensively documented. However, perturbations in cellular metabolism, such as the disruption of fatty acid synthesis, can lead to an imbalance in the cellular redox state and potentially increase the production of ROS as a secondary effect. If you observe phenotypes associated with oxidative stress (e.g., induction of catalase or superoxide dismutase), it may be an indirect consequence of this compound treatment.
Q5: How does the activity of this compound vary between different bacterial species?
This compound exhibits a broad spectrum of activity but its potency varies between species. For example, it is active against Gram-positive and Gram-negative bacteria, as well as mycobacteria. In Mycobacterium tuberculosis, in addition to inhibiting the type II fatty acid synthase (FAS-II), it also inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. However, some bacteria may be intrinsically less susceptible due to differences in their cell envelope, the presence of efflux pumps, or variations in their fatty acid synthesis pathways.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Action |
| No or reduced antibacterial activity of this compound | 1. Efflux pump activity: The bacterial strain may be overexpressing an efflux pump that removes the antibiotic. 2. Target modification: Although less common for this compound, mutations in the target enzymes (FabH, FabB, FabF) could reduce binding affinity. 3. Incorrect concentration: The concentration of this compound may be too low for the specific bacterial strain. | 1. Use an efflux pump inhibitor: Co-administer this compound with a known efflux pump inhibitor (e.g., CCCP, though it has its own effects on membrane potential) to see if activity is restored. 2. Sequence the target genes: If resistance is suspected, sequence the fabH, fabB, and fabF genes to check for mutations. 3. Perform a dose-response experiment: Determine the Minimum Inhibitory Concentration (MIC) for your specific strain to ensure you are using an effective concentration. |
| Unexpected changes in cell morphology (e.g., filamentation) | Inhibition of fatty acid synthesis: Disruption of fatty acid synthesis can interfere with cell division, leading to cell elongation or filamentation, as observed in E. coli. | This is a known effect of inhibiting fatty acid synthesis and can be considered an on-target effect. Use this morphological change as a potential phenotypic marker for this compound activity. |
| Evidence of cell lysis at high concentrations | Compromised membrane integrity: Severe inhibition of fatty acid synthesis can lead to a weakened cell membrane, making the cell susceptible to osmotic stress and lysis. | Lower the concentration of this compound to the MIC or sub-MIC range to study more specific off-target effects without causing overt cell death. |
| Induction of stress response genes (e.g., heat shock proteins, oxidative stress response) | 1. General cellular stress: Inhibition of an essential pathway like fatty acid synthesis can trigger a general stress response. 2. Secondary oxidative stress: Metabolic disruption may lead to the production of reactive oxygen species (ROS). | 1. Transcriptomic/Proteomic analysis: Perform RNA-seq or proteomics to identify the specific stress response pathways that are activated. 2. Measure ROS levels: Use a fluorescent probe (e.g., H2DCFDA) to quantify intracellular ROS levels in response to this compound treatment. |
Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis H37Rv | 25 - 75 | |
| Mycobacterium smegmatis mc2155 | 75 | |
| Escherichia coli K-12 | 20 | |
| Pseudomonas aeruginosa 507 | 20 | |
| Bacteroides gingivalis | Varies (strong activity) | |
| Actinobacillus actinomycetemcomitans | Varies (active) |
Note: MIC values can vary depending on the specific strain, growth conditions, and testing methodology. It is recommended to determine the MIC for your specific experimental setup.
Experimental Protocols
Analysis of Bacterial Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol allows for the analysis of changes in the fatty acid profile of bacterial cells after treatment with this compound.
a. Materials:
-
Bacterial culture (treated with this compound and untreated control)
-
Methanol
-
Chloroform
-
Saturated NaCl solution
-
BF3-methanol solution
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system
b. Procedure:
-
Grow bacterial cultures to mid-log phase and treat with this compound at the desired concentration and for the desired time. Include an untreated control.
-
Harvest cells by centrifugation and wash with sterile saline.
-
Lyophilize the cell pellets.
-
To the dried cell pellet, add a known amount of an internal standard (e.g., a fatty acid not typically found in the bacteria being studied).
-
Add methanol and vortex thoroughly.
-
Add chloroform and vortex again to create a single-phase mixture.
-
Add saturated NaCl solution to induce phase separation.
-
Centrifuge and collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
To the dried lipid extract, add BF3-methanol solution and heat at 100°C for 30 minutes to generate fatty acid methyl esters (FAMEs).
-
Cool the samples and add hexane and water. Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Analyze the FAMEs by GC-MS.
Measurement of Bacterial Membrane Potential
This protocol uses the voltage-sensitive dye DiSC3(5) to measure changes in bacterial membrane potential, a potential secondary effect of this compound treatment.
a. Materials:
-
Bacterial culture (treated with this compound and untreated control)
-
DiSC3(5) dye
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) (as a positive control for depolarization)
-
Buffer (e.g., PBS or growth medium)
-
Fluorometer or fluorescence microscope
b. Procedure:
-
Grow bacterial cultures to mid-log phase.
-
Harvest cells by centrifugation and resuspend in the desired buffer to a specific optical density (e.g., OD600 of 0.2).
-
Add DiSC3(5) to the cell suspension at a final concentration of 1-2 µM and incubate for 5-10 minutes to allow the dye to equilibrate across the membrane.
-
Measure the baseline fluorescence.
-
Add this compound to the desired final concentration and monitor the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization.
-
As a positive control, add CCCP to a separate sample to induce complete depolarization and measure the maximum fluorescence.
-
An untreated sample serves as the negative control.
Visualizations
Technical Support Center: Enhancing the Anti-Mycobacterial Activity of Thiolactomycin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for working with Thiolactomycin (TLM) derivatives to enhance their anti-mycobacterial activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its derivatives against Mycobacterium tuberculosis?
A1: this compound (TLM) and its analogs primarily act by inhibiting the type II fatty acid synthase (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, a unique and critical component of the mycobacterial cell wall.[1] Specifically, TLM targets the β-ketoacyl-acyl carrier protein synthases, KasA and KasB, which are key condensing enzymes involved in the elongation of fatty acids.[1] Unlike mammalian systems that use a FAS-I system, mycobacteria rely on FAS-II, making it a selective target for drug development.
Q2: Why do some TLM derivatives show potent enzymatic inhibition but poor whole-cell activity?
A2: This discrepancy can arise from several factors. The derivative may have poor permeability across the complex mycobacterial cell wall, preventing it from reaching its intracellular target. It could also be susceptible to efflux pumps, which actively remove the compound from the cell. In some cases, the compound might be metabolized or inactivated by the bacteria. It has also been suggested that for some derivatives, the improved whole-cell activity may not correlate with KasA/KasB inhibition, indicating the existence of a different, unknown cellular target.[2][3]
Q3: What structural modifications to the this compound scaffold have shown the most promise for enhancing activity?
A3: Structure-activity relationship (SAR) studies have shown that modifications at the 5-position of the thiolactone ring are critical. An intact (5R)-isoprene unit is considered important for activity against the target condensing enzymes.[2] Analogs with larger, lipophilic substituents at this position, such as a 5-tetrahydrogeranyl group, have demonstrated significantly enhanced activity against whole cells of M. tuberculosis compared to the parent TLM.[2][3]
Q4: Is this compound effective against multi-drug resistant (MDR) strains of M. tuberculosis?
A4: Yes, studies have shown that this compound can be highly effective against MDR clinical isolates of M. tuberculosis.[1] This suggests that its mechanism of action is distinct from that of first-line anti-TB drugs and that cross-resistance is not a significant issue, making TLM and its derivatives promising candidates for treating resistant infections.
Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of this compound derivatives.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values in Microplate Alamar Blue Assay (MABA). | 1. Bacterial Clumping: Mycobacterium species tend to clump, leading to uneven inoculum distribution. 2. Inoculum Variability: Inconsistent starting concentration of bacteria. 3. Compound Precipitation: The TLM derivative may not be fully soluble in the assay medium. | 1. Gently vortex the bacterial suspension with a few sterile glass beads before dilution to break up clumps. 2. Standardize the inoculum by adjusting to a specific McFarland standard or OD600. 3. Check the solubility of your compound. Use a co-solvent like DMSO at a low, non-inhibitory final concentration (e.g., <1%). Run a solvent-only control. |
| High background fluorescence or color change in negative control wells (no bacteria). | 1. Compound Interference: The TLM derivative itself may be fluorescent or may reduce the Alamar Blue (resazurin) dye. 2. Media Contamination: Contamination of the growth medium with other microorganisms. | 1. Run a control plate with your compound in cell-free media to check for direct reduction of the dye. If interference occurs, consider an alternative viability assay (e.g., CFU counting). 2. Use sterile technique and check the sterility of your media and reagents before starting the assay. |
| False-positive results in whole-cell screens (activity not reproducible). | 1. Cross-Contamination: Transfer of bacilli between wells or plates.[4] 2. Reagent Contamination: Using non-sterile reagents or contaminated positive controls.[1] 3. Aerosol Production: Inappropriate handling during liquid transfers can create aerosols, leading to cross-contamination.[4] | 1. Handle one specimen/culture at a time. Leave space between samples in racks and biosafety cabinets.[1] 2. Use single-use aliquots of reagents where possible. Ensure positive control strains (e.g., H37Ra) are handled separately from test plates.[1] 3. Pipette gently and avoid splashing. Decontaminate work surfaces frequently. |
| Compound shows high cytotoxicity in mammalian cell lines. | 1. Off-Target Effects: The derivative may inhibit mammalian cellular processes. 2. Non-specific Toxicity: The compound may disrupt cell membranes or have other general toxic effects at the tested concentrations. | 1. Analyze the structure for motifs known to be associated with toxicity. Consider counter-screens against relevant mammalian enzymes. 2. Determine the therapeutic index (Selectivity Index = CC50 / MIC). A higher index is more favorable. Aim for derivatives with high anti-mycobacterial potency and low cytotoxicity. |
Quantitative Data Presentation
The following table summarizes the anti-mycobacterial activity and enzymatic inhibition of this compound and selected 5-substituted derivatives.
| Compound | 5-Position Substituent | M. tuberculosis H37Rv MIC90 (µM) | Mycolate Inhibition (%) in M. smegmatis | Reference |
| This compound (TLM) | Methyl-branched butadienyl | 125 | 54 | [2][3] |
| Analog 1 | iso-Butyl | >250 | - | [2] |
| Analog 2 | iso-Butenyl | >250 | - | [2] |
| Analog 3 (Geranyl) | Geranyl | 60 (MIC99) | - | [2][3] |
| Analog 4 (Tetrahydrogeranyl) | Tetrahydrogeranyl | 29 | 92 | [2][3] |
Data compiled from published research. MIC values represent the concentration required to inhibit 90% or 99% of bacterial growth.[2][3]
Visualizations: Workflows and Pathways
This compound Mechanism of Action
This diagram illustrates the inhibition of the mycolic acid biosynthesis pathway by this compound.
Caption: Inhibition of KasA/KasB by this compound disrupts the FAS-II pathway.
Experimental Workflow for TLM Derivative Screening
This diagram outlines the typical experimental workflow from compound synthesis to preliminary validation.
Caption: A typical screening cascade for identifying promising TLM derivatives.
Troubleshooting Logic for Inconsistent MIC Results
This diagram provides a logical decision-making process for troubleshooting inconsistent MIC assay results.
Caption: A decision tree for diagnosing common issues in MIC assays.
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for MIC Determination
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of TLM derivatives against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv culture
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Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC or OADC enrichment, and 0.05% Tween 80.
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Sterile 96-well flat-bottom plates.
-
This compound derivative stock solution (e.g., 10 mg/mL in DMSO).
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Alamar Blue (Resazurin) reagent.
-
Sterile water or PBS.
Procedure:
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8). Dilute the culture in fresh 7H9 broth to a final concentration that will yield approximately 1 x 105 CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the TLM derivative in a separate 96-well plate. Start with a high concentration and dilute across the plate using 7H9 broth. Ensure the final DMSO concentration in the assay plate does not exceed 1%.
-
Assay Plate Setup:
-
Add 100 µL of 7H9 broth to all wells of a sterile 96-well plate.
-
Transfer 100 µL of the appropriate compound dilution to the corresponding wells.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls: Include wells for "bacteria only" (no drug) and "media only" (no bacteria, no drug).
-
-
Incubation: Seal the plate with a gas-permeable sealer or place it in a humidified container. Incubate at 37°C for 5-7 days.
-
Developing: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 16-24 hours.
-
Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
MTT Assay for Cytotoxicity Assessment
This protocol assesses the toxicity of TLM derivatives against a mammalian cell line (e.g., Vero or HepG2).
Materials:
-
Vero cells (or other suitable mammalian cell line).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Sterile 96-well flat-bottom plates.
-
This compound derivative stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
Cell Seeding: Seed 1 x 104 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the TLM derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (with vehicle, e.g., DMSO) and a "media only" blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Reading Results: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells. The CC50 (50% cytotoxic concentration) can be determined by plotting viability versus log concentration.
In-Vitro KasA Inhibition Assay (Generalized Protocol)
This is a representative fluorescence-based protocol for measuring the inhibition of recombinant KasA. This method may require optimization for specific TLM derivatives.
Principle: This assay measures the consumption of the substrate malonyl-CoA by KasA in the presence of an acyl-ACP analog. The remaining malonyl-CoA is then quantified using a secondary enzymatic reaction that produces a fluorescent signal. Inhibition of KasA results in less malonyl-CoA consumption and a stronger fluorescent signal.
Materials:
-
Purified, recombinant M. tuberculosis KasA enzyme.
-
Assay Buffer: (e.g., 100 mM sodium phosphate, pH 7.0, 1 mM DTT).
-
Malonyl-CoA.
-
Acyl-ACP analog (e.g., N-acetylcysteamine derivative of a fatty acid).
-
Fluorescent detection reagents (commercial kits are available, often based on coupling CoA release to a reaction producing resorufin or another fluorophore).
-
This compound derivative stock solution in DMSO.
-
Black, low-volume 384-well plates.
Procedure:
-
Assay Plate Setup:
-
Add the TLM derivative at various concentrations to the wells of the 384-well plate. Include "no inhibitor" (enzyme activity control) and "no enzyme" (background control) wells.
-
-
Enzyme Addition: Add a pre-determined concentration of KasA enzyme to all wells except the "no enzyme" controls. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding a mixture of malonyl-CoA and the acyl-ACP analog.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), during which KasA catalyzes the condensation reaction.
-
Detection: Stop the reaction and initiate the detection step by adding the fluorescent detection reagents according to the manufacturer's instructions. This step will quantify the amount of unreacted malonyl-CoA or released CoA.
-
Reading Results: After a short incubation, read the fluorescence intensity on a suitable plate reader (e.g., Ex/Em for resorufin are ~535/590 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of the TLM derivative relative to the "no inhibitor" control. Determine the IC50 value by plotting percent inhibition versus log concentration and fitting the data to a dose-response curve.
References
- 1. False-Positive Investigation Toolkit: Pre-Analytic, Analytic, and Post Analytic Prevention Practices | Tuberculosis (TB) | CDC [cdc.gov]
- 2. Structure-activity relationships at the 5-position of this compound: an intact (5R)-isoprene unit is required for activity against the condensing enzymes from Mycobacterium tuberculosis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. False-Positive Mycobacterium tuberculosis Detection: Ways to Prevent Cross-Contamination - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Thiolactomycin in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Thiolactomycin in various experimental buffers. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound is available as a powder and should be stored at -20°C for long-term stability, where it can be viable for up to three years. For creating stock solutions, it is recommended to dissolve this compound in a suitable solvent and store it at -80°C for up to six months or at -20°C for up to one month.[1]
Q2: How stable is this compound in aqueous buffer solutions?
A2: The stability of this compound in aqueous solutions is highly dependent on the pH of the buffer. The thiolactone ring, a key structural feature of this compound, is generally stable in neutral to acidic conditions. However, under alkaline (basic) conditions, the thiolactone ring is susceptible to hydrolysis, which leads to the degradation of the compound.[1][2]
Q3: Is there a recommended pH range for working with this compound?
A3: To maintain the integrity of this compound, it is advisable to use buffers with a neutral or slightly acidic pH. Buffers with a pH above 7.4 may lead to significant degradation of the compound over time. For instance, a related compound, homocysteine thiolactone, has a half-life of approximately 24-30 hours in an aqueous solution at pH 7.4.[2]
Q4: Can I use common laboratory buffers like PBS and Tris with this compound?
A4: Yes, but with caution regarding the pH. Standard Phosphate-Buffered Saline (PBS) typically has a pH of 7.4. At this pH, a gradual degradation of this compound may occur over extended incubation periods. Tris buffers are known to have a pH that is sensitive to temperature changes, so it is crucial to verify the pH at the experimental temperature.[3][4] When preparing Tris buffer, ensure the final pH is at or below 7.4 at the temperature you will be conducting your experiment.
Q5: How does temperature affect the stability of this compound in solution?
A5: As with many chemical compounds, higher temperatures can accelerate the degradation of this compound in solution, especially in buffers where the pH is not optimal.[5] For experiments requiring prolonged incubation at 37°C, it is recommended to prepare fresh solutions of this compound and to consider the potential for degradation over the course of the experiment.
Stability Data Summary
While specific quantitative stability data for this compound across a range of buffers is not extensively published, the stability of the related compound, homocysteine thiolactone, can provide some guidance. The following table summarizes the expected stability trends for this compound based on the known chemistry of its thiolactone ring.
| Buffer System | pH | Temperature | Expected Stability | Recommendations |
| Citrate Buffer | 4.0 - 6.0 | 4°C - 37°C | High | Recommended for long-term experiments. |
| MES Buffer | 6.0 - 6.5 | 4°C - 37°C | High | A good alternative to phosphate buffers. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 4°C | Moderate | Use for short-term experiments. Prepare fresh. |
| 7.4 | 25°C - 37°C | Low to Moderate | Significant degradation may occur over 24 hours.[6] | |
| Tris Buffer | 7.0 - 7.4 | 25°C | Moderate | Verify pH at the experimental temperature. |
| > 7.5 | 25°C - 37°C | Low | Prone to hydrolysis; not recommended.[2] | |
| HEPES Buffer | 7.2 - 7.6 | 25°C - 37°C | Low to Moderate | Similar stability profile to PBS. |
| Cell Culture Media (e.g., DMEM, RPMI) | ~7.4 | 37°C | Low to Moderate | Prepare this compound fresh and add to media immediately before use. |
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of this compound activity in the experiment. | Degradation of this compound due to improper storage or buffer conditions. | - Ensure stock solutions are stored at -80°C. - Use freshly prepared dilutions for each experiment. - Verify the pH of your experimental buffer is ≤ 7.4. - Consider using a more acidic buffer if compatible with your experiment. |
| Inconsistent results between experimental repeats. | Variable degradation of this compound. | - Standardize the time between preparing the this compound solution and starting the experiment. - Ensure consistent pH and temperature across all experiments. |
| Precipitate forms when adding this compound to the buffer. | Poor solubility or interaction with buffer components. | - Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your system. - Prepare a more dilute stock solution. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Dissolving: Add the appropriate volume of a suitable solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Mixing: Vortex thoroughly until the powder is completely dissolved.
-
Aliquoting: Dispense small volumes of the stock solution into sterile, cryo-safe tubes to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months).[1]
Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Preparation of this compound Solutions:
-
Prepare a solution of this compound at a known concentration (e.g., 100 µg/mL) in the experimental buffer to be tested (e.g., PBS, pH 7.4).
-
Prepare control samples in a buffer known to be stable (e.g., citrate buffer, pH 6.0) and in the dissolution solvent.
-
-
Incubation:
-
Incubate the solutions at the desired experimental temperature (e.g., 4°C, 25°C, or 37°C).
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength for this compound.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life in the tested buffer.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. neb.com [neb.com]
- 4. scrippslabs.com [scrippslabs.com]
- 5. Influence of pH, buffer species, and storage temperature on physicochemical stability of a humanized monoclonal antibody LA298 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of Thiolactomycin in Eukaryotic Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Thiolactomycin (TLM) in eukaryotic cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and why is it expected to have low toxicity in eukaryotes?
This compound is an antibiotic that primarily targets the type II fatty acid synthase (FASII) system in bacteria.[1] This pathway is responsible for the synthesis of fatty acids, which are essential for bacterial survival. Eukaryotic cells, including mammalian cells, predominantly utilize a type I fatty acid synthase (FASI) system, which is structurally different from the bacterial FASII. This difference in the primary target is the basis for this compound's selective antibacterial activity and its generally low toxicity towards animal cells.[2]
Q2: I am observing significant cytotoxicity in my eukaryotic cell line after treatment with this compound. What are the potential reasons for this?
While this compound has a high selectivity for bacterial FASII, off-target effects in eukaryotic cells can occur, leading to cytotoxicity. Potential reasons for this include:
-
Mitochondrial Dysfunction: Mitochondria, the powerhouses of eukaryotic cells, share an evolutionary origin with bacteria and possess a bacterial-like fatty acid synthesis pathway. Although the primary host cell FAS is of the FASI type, TLM could potentially interfere with mitochondrial functions, leading to cellular stress and apoptosis.
-
Induction of Apoptosis: this compound and its derivatives have been shown to induce apoptosis (programmed cell death) in some eukaryotic cells, particularly in cancer cell lines. This can occur through various cellular signaling pathways.
-
Off-Target Enzyme Inhibition: this compound may have inhibitory effects on other eukaryotic enzymes beyond the FASI system, leading to cellular dysfunction.
-
Cell Line Sensitivity: Different eukaryotic cell lines can have varying sensitivities to chemical compounds. Your specific cell line may be particularly susceptible to the off-target effects of this compound.
-
Compound Purity and Solvent Effects: The purity of the this compound compound and the solvent used to dissolve it (e.g., DMSO) can also contribute to cytotoxicity.
Q3: Are there known IC50 values for this compound in common eukaryotic cell lines?
Q4: How can I mitigate the cytotoxic effects of this compound in my experiments?
Addressing this compound's cytotoxicity is crucial for obtaining reliable experimental results, especially when studying its antibacterial or other desired effects in the presence of eukaryotic cells. Here are some strategies you can employ:
-
Dose-Response and Time-Course Experiments: Conduct thorough dose-response and time-course studies to find the optimal concentration and exposure time of this compound that elicits the desired effect with minimal cytotoxicity.
-
Co-treatment with Antioxidants: Oxidative stress is a common mechanism of drug-induced cytotoxicity. Co-treatment with an antioxidant like N-acetylcysteine (NAC) may help to alleviate some of the cytotoxic effects. However, the effectiveness of this approach needs to be validated for your specific experimental system.
-
Use of Serum-Containing Media: Ensure that your cell culture medium contains an appropriate concentration of fetal bovine serum (FBS) or other supplements, as serum components can sometimes bind to compounds and reduce their effective concentration and cytotoxicity.
-
Alternative Formulations: For in vivo or advanced in vitro models, exploring different formulations of this compound, such as liposomal encapsulation, could potentially reduce systemic toxicity and off-target effects.[3][4]
-
Consider this compound Analogs: Numerous derivatives of this compound have been synthesized with the aim of improving potency and reducing toxicity.[5] If the parent compound proves too toxic, investigating a less cytotoxic analog might be a viable alternative.
Troubleshooting Guides
Problem: High levels of cell death observed in the control group (vehicle-treated).
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. |
| - Determine the maximum non-toxic concentration of the solvent for your cell line by performing a solvent toxicity test. | |
| - Ensure the final concentration of the solvent in your culture medium is below this toxic threshold (typically <0.5% for DMSO). | |
| Suboptimal Cell Culture Conditions | Poor cell health due to issues with media, supplements, or incubation conditions can make cells more susceptible to stress. |
| - Verify the quality and expiration date of your cell culture medium and supplements. | |
| - Ensure your incubator is maintaining the correct temperature, CO2 levels, and humidity. | |
| - Check for any signs of contamination in your cell cultures. |
Problem: Inconsistent results in cell viability assays (e.g., MTT, XTT).
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Inconsistent cell numbers across wells will lead to variability in assay readouts. |
| - Ensure you have a single-cell suspension before seeding. | |
| - Mix the cell suspension thoroughly before and during plating. | |
| - Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling. | |
| Interference with Assay Reagents | This compound may interfere with the chemistry of the viability assay. |
| - Run a cell-free control with this compound and the assay reagent to check for any direct chemical reaction. | |
| - Consider using an alternative viability assay that relies on a different principle (e.g., trypan blue exclusion, CellTiter-Glo). | |
| Timing of Assay | The timing of the viability assay relative to the treatment can significantly impact the results. |
| - Perform a time-course experiment to determine the optimal endpoint for your assay. |
Problem: Difficulty in distinguishing between apoptosis and necrosis.
| Possible Cause | Troubleshooting Step |
| Late-Stage Apoptosis | Cells in late-stage apoptosis will have compromised membrane integrity and can be mistaken for necrotic cells. |
| - Use a dual-staining method like Annexin V and Propidium Iodide (PI) to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells. | |
| - Analyze cells at earlier time points after treatment to capture the early apoptotic phase. | |
| High Drug Concentration | Very high concentrations of a cytotoxic compound can induce necrosis directly. |
| - Perform a dose-response experiment and analyze the mode of cell death at different concentrations. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the cytotoxicity of this compound.
Cell Viability Assessment using MTT Assay
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (TLM)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of TLM. Include a vehicle control (medium with the same concentration of solvent used to dissolve TLM).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Measurement of Caspase-3 Activity
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
This compound-treated and control cells
-
Caspase-3 Activity Assay Kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Microplate reader (for absorbance or fluorescence)
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with this compound.
-
Harvest and wash the cells.
-
Lyse the cells using the provided lysis buffer on ice.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
-
Caspase-3 Assay:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader.
-
The signal is proportional to the caspase-3 activity in the sample.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This assay uses a fluorescent dye (e.g., JC-1) to assess the health of the mitochondria.
Materials:
-
This compound-treated and control cells
-
JC-1 dye or other mitochondrial membrane potential probe
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Staining:
-
Treat cells with this compound.
-
Incubate the cells with JC-1 dye in the culture medium for 15-30 minutes at 37°C.
-
-
Analysis:
-
Fluorescence Microscopy:
-
Wash the cells with PBS.
-
Observe the cells under a fluorescence microscope.
-
In healthy cells, JC-1 forms aggregates in the mitochondria and fluoresces red. In apoptotic cells with decreased ΔΨm, JC-1 remains as monomers in the cytoplasm and fluoresces green.
-
-
Flow Cytometry:
-
Harvest and wash the cells.
-
Analyze the cells using a flow cytometer, detecting both green and red fluorescence.
-
A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.
-
-
Visualizations
Figure 1. Experimental workflow for assessing this compound cytotoxicity.
Figure 2. Generalized apoptosis signaling pathways potentially induced by this compound.
References
Technical Support Center: Potentiating Thiolactomycin Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the experimental challenges in increasing the potency of Thiolactomycin (TLM) analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its analogs?
This compound and its analogs are known to inhibit the type II fatty acid synthase (FASII) pathway in bacteria, which is essential for building bacterial cell membranes.[1][2][3] Specifically, they target the β-ketoacyl-acyl carrier protein synthases (KAS), such as KasA and KasB in Mycobacterium tuberculosis, thereby blocking the elongation of fatty acid chains.[4]
Q2: Which positions on the this compound core are the most promising for modification to increase potency?
Structure-activity relationship (SAR) studies have identified three key positions for modification:
-
C5-position: Modifications at this position with bulky, lipophilic groups, such as biphenyl moieties, have shown a significant increase in inhibitory activity against mtFabH.[5] However, an intact (5R)-isoprene unit is often required for activity against the condensing enzymes of M. tuberculosis and E. coli.
-
C4-position: Alkylation of the C4-hydroxyl group has been reported to dramatically increase the growth inhibition of certain pathogens. A hydrogen bonding group at this position is crucial for binding to the target enzyme.
-
C3-position: Modifications at this position have also been explored and can influence the analog's potency.
Q3: What are the common challenges in synthesizing this compound analogs?
Researchers may encounter several challenges during multi-step synthesis, including:
-
Low yields: Some reaction steps, particularly alkylation at the C5 position, can result in low product yields.
-
Side reactions: The presence of multiple functional groups can lead to the formation of undesired byproducts, complicating purification.[6]
-
Stereoselectivity: Achieving the correct stereochemistry at the C5 position ((5R)-enantiomer) is critical for biological activity, and separating diastereomers can be challenging.
-
Purification difficulties: The separation of the desired product from starting materials, byproducts, and intermediates can be complex and time-consuming.[6]
Q4: What are the standard assays to evaluate the potency of new this compound analogs?
The potency of novel TLM analogs is typically assessed using a combination of:
-
Enzyme inhibition assays: These assays measure the direct inhibitory effect of the analog on purified KAS enzymes (e.g., KasA, KasB, FabH). The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.
-
Whole-cell antimicrobial assays: These assays determine the minimum inhibitory concentration (MIC) of the analog required to inhibit the visible growth of a specific bacterium. Standard methods include broth microdilution and agar dilution assays.[7][8]
Troubleshooting Guides
Synthesis of C5-Biphenyl this compound Analogs
Issue: Low yield during the alkylation of the thiolactone core at the C5 position.
-
Possible Cause 1: Incomplete deprotonation. The formation of the reactive anion at the C5 position is crucial for successful alkylation.
-
Troubleshooting Tip: Ensure anhydrous conditions. Use a sufficiently strong base, such as two equivalents of lithium bis(trimethylsilyl)amide (LiHMDS), in an appropriate solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to facilitate complete deprotonation.[9]
-
-
Possible Cause 2: Unstable intermediate. The anionic intermediate may be unstable and prone to decomposition.
-
Troubleshooting Tip: Perform the reaction at a low temperature and add the alkylating agent (e.g., 4-(bromomethyl)biphenyl) slowly to the reaction mixture to control the reaction rate and minimize decomposition.
-
-
Possible Cause 3: Steric hindrance. The biphenyl group is bulky, which can sterically hinder the reaction.
-
Troubleshooting Tip: Consider using a more reactive electrophile or optimizing the reaction time and temperature. Prolonged reaction times at slightly elevated temperatures (while monitoring for decomposition) might improve yields.
-
Issue: Difficulty in purifying the final product.
-
Possible Cause 1: Presence of closely related impurities. Byproducts from side reactions or unreacted starting materials can have similar polarities to the desired product, making separation by column chromatography challenging.
-
Troubleshooting Tip: Employ different chromatography techniques. If silica gel chromatography is ineffective, consider reverse-phase chromatography or preparative HPLC. Recrystallization from a suitable solvent system can also be an effective purification method.
-
-
Possible Cause 2: Oily product. The final product may be an oil, making handling and purification difficult.
-
Troubleshooting Tip: Attempt to solidify the oil by trituration with a non-polar solvent like hexane or pentane. If the product remains an oil, ensure it is pure by NMR and use it in subsequent steps or assays as is, after thorough drying under high vacuum to remove residual solvents.
-
Biological Evaluation
Issue: High variability in MIC assay results.
-
Possible Cause 1: Inconsistent inoculum size. The number of bacteria used to inoculate the assay wells can significantly impact the MIC value.[8]
-
Troubleshooting Tip: Standardize the inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) before dilution to the final inoculum concentration (typically 5 x 10^5 CFU/mL for broth microdilution).[8]
-
-
Possible Cause 2: Compound precipitation. The synthesized analog may not be fully soluble in the assay medium at higher concentrations, leading to inaccurate MIC determination.
-
Troubleshooting Tip: Check the solubility of your compound in the test medium. A small amount of a biocompatible solvent like DMSO can be used to dissolve the compound initially, but the final concentration of the solvent in the assay should be low enough (typically ≤1%) to not affect bacterial growth. Run a solvent toxicity control.
-
-
Possible Cause 3: Contamination. Contamination of the bacterial culture or the assay plates will lead to erroneous results.
-
Troubleshooting Tip: Use sterile techniques throughout the procedure. Always include a sterility control (medium without bacteria) and a growth control (medium with bacteria but without the test compound) on each assay plate.[10]
-
Quantitative Data Summary
The following table summarizes the inhibitory activities of selected this compound analogs from the literature. This data can be used to guide the design of new, more potent derivatives.
| Analog Description | Target Enzyme/Organism | IC50 (µM) | MIC (µM) | Reference |
| This compound (TLM) | M. tuberculosis mtFabH | 75 | - | [5] |
| M. tuberculosis H37Rv | - | 125 | [9] | |
| C5-Biphenyl Analogs | ||||
| 5-(4-Methoxycarbonyl-biphenyl-4-ylmethyl)-4-hydroxy-3,5-dimethyl-5H-thiophen-2-one | M. tuberculosis mtFabH | 3 | - | [5] |
| 5-(Biphenyl-4-ylmethyl)-4-hydroxy-3,5-dimethyl-5H-thiophen-2-one | M. tuberculosis mtFabH | 4 | - | [5] |
| C5-Isoprenoid Analogs | ||||
| 5-Tetrahydrogeranyl substituent | M. tuberculosis H37Rv | - | 29 | [9] |
| Geranyl derivative | M. tuberculosis H37Rv | - | 60 | [9] |
Key Experimental Protocols
General Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against an aerobic bacterium.[7][10]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in a sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in a suitable sterile broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform a serial two-fold dilution of the compound stock solution in the broth medium in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Visualizations
Caption: Bacterial Type II Fatty Acid Synthesis (FASII) Pathway and the inhibitory action of this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound and related analogues as novel anti-mycobacterial agents targeting KasA and KasB condensing enzymes in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Multi Synthesis Problems Organic Chemistry [jornadascyt2023.sanfrancisco.utn.edu.ar]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analogues of this compound: potential drugs with enhanced anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Validation & Comparative
Comparing Thiolactomycin and cerulenin as FAS inhibitors
A Comprehensive Comparison of Thiolactomycin and Cerulenin as Fatty Acid Synthase Inhibitors
Introduction
Fatty acid synthase (FAS) is a critical multi-enzyme complex responsible for the de novo synthesis of fatty acids. Its upregulation in various pathological conditions, including cancer and microbial infections, has established it as a significant therapeutic target. Among the numerous inhibitors of FAS, the natural products this compound and cerulenin have been extensively studied. This guide provides an objective comparison of their mechanisms, inhibitory activities, and specificities, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.
Chemical Structures
The distinct chemical structures of this compound and cerulenin underpin their different mechanisms of action and target specificities.
-
This compound: A thiolactone natural product, produced by Nocardia and Streptomyces species.[1][2] Its structure features a unique thiolactone ring.[3]
-
Chemical Formula: C₁₁H₁₄O₂S[4]
-
-
Cerulenin: An antifungal antibiotic epoxide produced by the fungus Cephalosporium caerulens.[5][6] It contains a reactive epoxide ring crucial for its inhibitory activity.
Mechanism of Action
Both this compound and cerulenin target the β-ketoacyl-acyl carrier protein (ACP) synthase (KAS) enzymes, which are essential for the condensation reactions in fatty acid synthesis. However, their modes of inhibition differ significantly.
This compound acts as a reversible, competitive inhibitor .[9] It mimics the natural substrate, malonyl-ACP, and binds to the malonyl-ACP binding site of the KAS enzymes.[9][10] This action preferentially inhibits the FabB and FabF β-ketoacyl-ACP synthases in the bacterial Type II FAS pathway.[9] Due to its reversible nature and high selectivity for the dissociated Type II FAS of bacteria and plants, it exhibits low toxicity in animals, which possess the multi-functional Type I FAS.[1][11]
Cerulenin is an irreversible, suicide inhibitor .[7][9] It covalently binds to the active site cysteine residue of the KAS domain, permanently inactivating the enzyme.[8][12][13] This mechanism disrupts the condensation reaction between acetyl-CoA and malonyl-CoA.[5] Cerulenin inhibits both Type I (found in fungi and mammals) and Type II (found in bacteria and plants) FAS systems by targeting the FabB, FabF, and FabH condensation enzymes.[7][12]
Caption: Fatty acid synthesis pathway and points of inhibition.
Data Presentation: Inhibitory Activity and Specificity
The following table summarizes the quantitative data for this compound and cerulenin, highlighting their potency and target specificity across various systems.
| Inhibitor | Target System/Enzyme | IC50 / MIC | Type of Inhibition | Target Specificity | Reference |
| Cerulenin | Human breast cancer cells (ZR-75-1) | 0.5 µg/mL | Irreversible | FAS Type I | [5] |
| Human glioblastoma cells (U-87MG) | 5.55 µg/mL | Irreversible | FAS Type I | [14][15] | |
| Retinoblastoma cells (Y79) | 3.54 µg/mL | Irreversible | FAS Type I | [16] | |
| Saccharomyces cerevisiae FAS | - | Irreversible | FAS Type I | [12] | |
| E. coli FabB, FabF | - | Irreversible | FAS Type II | [9] | |
| This compound | Mycobacterium tuberculosis | 25 µg/mL (MIC) | Reversible | FAS Type II | [17][18] |
| Mycobacterium smegmatis | 75 µg/mL (MIC) | Reversible | FAS Type II | [17][18] | |
| E. coli 3-oxoacyl-ACP synthase | - | Reversible, Competitive | FAS Type II | [19] | |
| Pea Leaf Chloroplasts KAS II | Most Sensitive | Reversible | FAS Type II | [20] | |
| Rat Liver FAS | Insensitive | - | (FAS Type I) | [11] |
Off-Target Effects and Toxicity
Cerulenin: Besides its primary target, cerulenin is known to inhibit HMG-CoA synthetase, impacting sterol biosynthesis.[7][13] It has also been reported to inhibit topoisomerase I catalytic activity.[5] Its irreversible nature and broad specificity against both Type I and Type II FAS contribute to its cellular toxicity. The oral LD50 in mice is 547 mg/kg.[7]
This compound: A key advantage of this compound is its high selectivity for the Type II FAS found in bacteria and plants, with little to no activity against the Type I FAS in mammals.[1][11] This specificity results in significantly lower toxicity in animals, making it an attractive candidate for developing new antimicrobial agents.[1][11]
Experimental Protocols
Fatty Acid Synthase (FAS) Activity Assay (NADPH Oxidation Method)
This assay measures the activity of FAS by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH, a required cofactor for the fatty acid elongation process.
Methodology:
-
Lysate Preparation: Prepare cell or tissue lysates using a suitable lysis buffer (e.g., Pierce IP Lysis Buffer) containing protease inhibitors.[21][22] Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the FAS enzyme.[22]
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the Bradford or BCA protein assay to ensure equal amounts of enzyme are used in each reaction.[22]
-
Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction mixture containing:
-
Pre-incubation: Pre-incubate the reaction mixture with the inhibitor for a defined period (e.g., 10-30 minutes) at 37°C to allow for inhibitor binding.[20][23]
-
Initiation: Initiate the enzymatic reaction by adding the cell lysate containing FAS to the reaction mixture.[23]
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve. The percent inhibition is determined by comparing the rates in the presence of the inhibitor to the vehicle control. IC50 values are calculated by plotting percent inhibition against inhibitor concentration.
Caption: Workflow for an FAS Inhibition Assay.
Cell Viability Assay (CCK-8 or MTT Method)
This assay determines the effect of the inhibitors on the proliferation and viability of cultured cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., HepG2, Y79) in a 96-well plate at a predetermined density and allow them to adhere overnight.[16][24]
-
Inhibitor Treatment: Treat the cells with serial dilutions of this compound or cerulenin for a specified duration (e.g., 24, 48, or 72 hours).[16][24]
-
Reagent Addition: After the incubation period, add CCK-8 or MTT reagent to each well and incubate for 1-4 hours, allowing viable cells to metabolize the reagent into a colored formazan product.[24]
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. IC50 values are determined by plotting cell viability against the inhibitor concentration.
Conclusion
This compound and cerulenin represent two distinct classes of FAS inhibitors with different strengths and applications.
-
Cerulenin is a potent, broad-spectrum, irreversible inhibitor of both Type I and Type II FAS. Its high potency makes it a valuable tool for studying the acute effects of FAS inhibition in various biological systems, including mammalian cancer cells. However, its irreversibility, off-target effects, and cellular toxicity are important considerations.[5][7][13]
-
This compound is a reversible inhibitor with remarkable selectivity for the Type II FAS of bacteria and plants.[1][11] This specificity, coupled with its low toxicity in animal models, makes it a superior candidate for the development of novel antibacterial and antimalarial therapeutics.[11][25]
The choice between this compound and cerulenin will ultimately depend on the specific research question, the biological system under investigation, and whether reversible or irreversible inhibition is desired.
References
- 1. Biosynthetic origins of the natural product, this compound: a unique and selective inhibitor of type II dissociated fatty acid synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A NEW ANTIBIOTIC [jstage.jst.go.jp]
- 3. Minimization of the this compound Biosynthetic Pathway Reveals that the Cytochrome P450 Enzyme TlmF Is Required for Five-Membered Thiolactone Ring Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C11H14O2S | CID 135403829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cerulenin | C12H17NO3 | CID 5282054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Cerulenin, Fatty acid synthase inhibitor (CAS 890090-50-3) | Abcam [abcam.com]
- 9. This compound-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of beta-ketoacyl-acyl carrier protein synthases by this compound and cerulenin. Structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of the antibiotic this compound inhibition of fatty acid synthesis of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Cerulenin - Wikipedia [en.wikipedia.org]
- 14. Fatty acid synthase inhibitor cerulenin attenuates glioblastoma progression by reducing EMT and stemness phenotypes, inducing oxidative and ER stress response, and targeting PI3K/AKT/NF-κB axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimycobacterial action of this compound: an inhibitor of fatty acid and mycolic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimycobacterial action of this compound: an inhibitor of fatty acid and mycolic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of this compound on the individual enzymes of the fatty acid synthase system in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [en.bio-protocol.org]
- 22. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]
- 23. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β-catenin/C-myc signaling pathway | Annals of Hepatology [elsevier.es]
- 25. medchemexpress.com [medchemexpress.com]
Validating KasA and KasB as Thiolactomycin Targets in Mycobacterium tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the validation of KasA and KasB as the targets of Thiolactomycin (TLM) in Mycobacterium tuberculosis. It offers an objective comparison with alternative inhibitors targeting the same pathway, supported by experimental data. Detailed methodologies for key experiments are provided, alongside visual representations of pathways and workflows to facilitate understanding.
Introduction
Mycolic acids are essential components of the M. tuberculosis cell wall, providing a crucial protective barrier. The biosynthesis of these long-chain fatty acids is carried out by the fatty acid synthase-II (FAS-II) system, making it an attractive target for novel anti-tubercular drugs. Within this pathway, the β-ketoacyl-acyl carrier protein synthases, KasA and KasB, are critical for the elongation of the fatty acid chains.
This compound, a natural product isolated from Nocardia, has been identified as an inhibitor of the FAS-II pathway. This guide delves into the experimental evidence validating KasA and KasB as the specific targets of TLM and compares its performance against other notable KasA/KasB inhibitors, namely Platensimycin and the indazole sulfonamide GSK3011724A (also known as DG167).
The Mycolic Acid Biosynthesis Pathway (FAS-II)
The FAS-II system in M. tuberculosis is responsible for elongating acyl carrier protein (ACP)-linked fatty acids. KasA and KasB are key condensing enzymes in this multi-step process. The pathway is initiated by FabH, which condenses acyl-CoA primers with malonyl-AcpM. Subsequent elongation cycles are catalyzed by KasA and KasB.
Caption: The Fatty Acid Synthase-II (FAS-II) pathway in M. tuberculosis.
Performance Comparison of KasA/KasB Inhibitors
The following tables summarize the in vitro efficacy of this compound and its alternatives against M. tuberculosis and their inhibitory activity against the target enzymes KasA and KasB.
Table 1: Minimum Inhibitory Concentration (MIC) against M. tuberculosis
| Compound | Strain | MIC (µM) | MIC (µg/mL) | Reference |
| This compound | H37Rv | 125 | 25 | [1] |
| Erdman | - | 25 | ||
| This compound Analog (5-tetrahydrogeranyl) | H37Rv | 29 | - | [1] |
| This compound Analog (24e) | H37Rv | - | 1 | |
| Platensimycin | H37Rv / CDC1551 | ~27 | 12 | [2][3] |
| GSK3011724A (DG167) | H37Rv | 0.39 | ~0.1 | [4] |
Note: Direct comparison of MIC values should be made with caution as experimental conditions may vary between studies.
Table 2: Enzyme Inhibition (IC50) against KasA and KasB
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | KasA | 20 | [5][6] |
| KasB | 90 | [5][6] | |
| Platensimycin | KasA | 0.44 | [5][6] |
| KasB | 0.68 | [5][6] | |
| GSK3011724A (DG167) | KasA | - | - |
Experimental Validation of KasA and KasB as this compound Targets
The validation of KasA and KasB as the primary targets of this compound has been established through several lines of experimental evidence.
Caption: Experimental workflow for the validation of KasA and KasB as this compound targets.
Overexpression of kasA and kasB in M. bovis BCG resulted in increased resistance to this compound, providing strong genetic evidence for their role as targets.[8][9] Furthermore, in vitro assays with purified KasA and KasB enzymes have demonstrated direct inhibition by this compound.[10]
Resistance Mechanisms
Resistance to KasA/KasB inhibitors primarily arises from mutations in the respective genes. For GSK3011724A, several single nucleotide polymorphisms (SNPs) in the kasA gene have been identified in resistant mutants of both M. bovis BCG and M. tuberculosis.[4][11] While it is known that overexpression of KasA and KasB confers resistance to this compound, specific point mutations in kasA leading to this compound resistance are also implicated.[12][13] For Platensimycin, resistance has been associated with mutations in the target genes in other bacteria, and overexpression of kasA or kasB in M. smegmatis increases the MIC.[3][14]
Experimental Protocols
KasA/KasB Enzyme Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds against purified KasA and KasB.
Materials:
-
Purified recombinant KasA and KasB enzymes
-
Acyl-AcpM (e.g., C16-AcpM)
-
[¹⁴C]Malonyl-CoA
-
Assay buffer (e.g., 100 mM Bis-Tris propane, pH 7.5)
-
Inhibitor compounds (dissolved in a suitable solvent like DMSO)
-
Scintillation cocktail and vials
-
Microplate reader or scintillation counter
Procedure:
-
Prepare reaction mixtures in a microplate containing the assay buffer, purified KasA or KasB enzyme, and the inhibitor compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the substrates, Acyl-AcpM and [¹⁴C]Malonyl-CoA.
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).
-
Transfer the reaction mixture to a filter membrane to capture the radiolabeled product, and wash to remove unincorporated [¹⁴C]Malonyl-CoA.
-
Place the filter in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
A scintillation proximity assay (SPA) has also been developed for higher throughput screening of KasA and KasB inhibitors.[15]
In Vitro Mycolic Acid Synthesis Assay
This assay measures the ability of a compound to inhibit the synthesis of mycolic acids in M. tuberculosis cell extracts.
Materials:
-
M. tuberculosis cell-free extracts
-
[¹⁴C]Acetate or [¹⁴C]Malonyl-CoA
-
Acyl-CoA primers (e.g., palmitoyl-CoA)
-
ATP, CoA, and other necessary cofactors
-
Inhibitor compounds
-
Thin-layer chromatography (TLC) plates (e.g., silica gel)
-
TLC developing solvents (e.g., petroleum ether/acetone)
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare reaction mixtures containing the M. tuberculosis cell-free extract, radiolabeled precursor ([¹⁴C]acetate or [¹⁴C]malonyl-CoA), acyl-CoA primer, and cofactors.
-
Add the inhibitor compound at various concentrations.
-
Incubate the reactions at 37°C for several hours.
-
Saponify the reaction products by adding a strong base (e.g., KOH) and heating.
-
Acidify the mixture and extract the fatty acids (including mycolic acids) with an organic solvent (e.g., diethyl ether).
-
Evaporate the solvent and redissolve the lipid extract in a small volume of a suitable solvent.
-
Spot the extracts onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the different classes of mycolic acids.
-
Visualize the radiolabeled mycolic acids using a phosphorimager or by exposing the TLC plate to autoradiography film.
-
Quantify the inhibition of mycolic acid synthesis by comparing the intensity of the mycolic acid bands in the inhibitor-treated samples to the untreated control.[16]
M. tuberculosis Macrophage Infection Model
This protocol provides a general framework for assessing the intracellular activity of anti-tubercular compounds.
Materials:
-
Macrophage cell line (e.g., THP-1 or J774) or primary bone marrow-derived macrophages
-
M. tuberculosis culture (e.g., H37Rv)
-
Cell culture medium (e.g., RPMI or DMEM) supplemented with serum
-
Inhibitor compounds
-
Lysis buffer (e.g., Triton X-100)
-
7H10 or 7H11 agar plates for colony-forming unit (CFU) enumeration
Procedure:
-
Seed macrophages in a multi-well plate and allow them to adhere and differentiate (if necessary, e.g., PMA treatment for THP-1 cells).
-
Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI) for a few hours.
-
Wash the cells to remove extracellular bacteria.
-
Add fresh medium containing the inhibitor compound at various concentrations.
-
Incubate the infected cells for several days (e.g., 3-5 days).
-
At the end of the incubation period, lyse the macrophages to release the intracellular bacteria.
-
Prepare serial dilutions of the cell lysates and plate them on agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the CFUs to determine the number of viable bacteria in each well.
-
Calculate the reduction in bacterial viability for each inhibitor concentration compared to an untreated control.
Conclusion
The validation of KasA and KasB as the targets of this compound in M. tuberculosis is well-supported by a combination of genetic and biochemical evidence. While this compound demonstrates activity against these essential enzymes, the development of its analogs and other novel inhibitors like Platensimycin and GSK3011724A highlights the continued interest in the FAS-II pathway as a prime target for anti-tubercular drug discovery. The comparative data presented in this guide underscores the potent activity of newer compounds like GSK3011724A, which exhibits significantly lower MIC values. The detailed experimental protocols and visual workflows provided herein serve as a valuable resource for researchers working to develop the next generation of drugs to combat tuberculosis.
References
- 1. Analogues of this compound: potential drugs with enhanced anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 3. Platensimycin activity against mycobacterial beta-ketoacyl-ACP synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Platensimycin Activity against Mycobacterial β-Ketoacyl-ACP Synthases | PLOS One [journals.plos.org]
- 6. Platensimycin Activity against Mycobacterial β-Ketoacyl-ACP Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK3011724A | KasA inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. bellevue.primo.exlibrisgroup.com [bellevue.primo.exlibrisgroup.com]
- 10. multisearch.mq.edu.au [multisearch.mq.edu.au]
- 11. Identification of KasA as the cellular target of an anti-tubercular scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound and related analogues as novel anti-mycobacterial agents targeting KasA and KasB condensing enzymes in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of self-resistance in the platensimycin and platencin producing Streptomyces platensis MA7327 and MA7339 strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Unraveling Thiolactomycin's Resistance Profile: A Comparative Analysis with Other Fatty Acid Synthesis Inhibitors
For Immediate Release
A deep dive into the cross-resistance patterns between the antibiotic Thiolactomycin (TLM) and other inhibitors of the fatty acid synthase (FAS-II) pathway reveals a complex interplay of resistance mechanisms, offering crucial insights for the development of novel antimicrobial agents. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals in the ongoing battle against antibiotic resistance.
This compound, a natural product, selectively targets the type II fatty acid synthase (FAS-II) system, a pathway essential for bacterial survival and distinct from the mammalian type I system, making it an attractive candidate for antibiotic development. Its primary targets are the β-ketoacyl-acyl carrier protein synthases (KAS), such as KasA and KasB in Mycobacterium tuberculosis and FabB in Escherichia coli. Understanding its cross-resistance profile with other antibiotics that target this pathway, like cerulenin and isoniazid, is paramount for predicting clinical efficacy and designing effective combination therapies.
Cross-Resistance Landscape: this compound vs. Cerulenin and Isoniazid
Our analysis of available experimental data indicates that cross-resistance between this compound and other FAS-II inhibitors is not absolute and is highly dependent on the underlying resistance mechanism.
This compound and Cerulenin
Both this compound and cerulenin inhibit bacterial fatty acid synthesis by targeting β-ketoacyl-acyl carrier protein synthases. However, they exhibit different binding modes and are affected differently by certain resistance mechanisms. Notably, a key mechanism of this compound resistance in E. coli involves the activation of the EmrAB multidrug resistance efflux pump. This mechanism does not confer cross-resistance to cerulenin.
A study on an E. coli mutant, strain CDM5, which is resistant to this compound due to the activation of the EmrAB efflux pump, demonstrated that this strain remained sensitive to cerulenin[1][2][3]. This suggests that cerulenin is not a substrate for the EmrAB pump, highlighting a significant difference in how these two antibiotics are handled by bacterial defense systems.
| Antibiotic | Target Organism | Strain | Resistance Mechanism | MIC (µg/mL) | Fold Change in MIC | Reference |
| This compound | E. coli | Wild-Type | - | 150 µM | - | [4] |
| This compound | E. coli | CDM5 | EmrAB Efflux Pump | >400 µM | >2.6 | [1] |
| Cerulenin | E. coli | CDM5 | EmrAB Efflux Pump | Sensitive (Specific MIC not provided) | - | [1][2][3] |
Note: Specific MIC value for Cerulenin against the CDM5 strain was not available in the reviewed literature, but the strain was reported as sensitive.
This compound and Isoniazid
Isoniazid (INH) is a cornerstone of tuberculosis treatment and, like this compound, ultimately inhibits mycolic acid synthesis, a critical component of the mycobacterial cell wall. However, their primary targets within the FAS-II pathway differ. Isoniazid is a prodrug activated by the catalase-peroxidase enzyme KatG and subsequently targets the enoyl-acyl carrier protein reductase, InhA. Resistance to isoniazid typically arises from mutations in the katG or inhA genes.
Current evidence suggests a lack of significant cross-resistance between this compound and isoniazid. This is attributed to their distinct targets and mechanisms of action. A multidrug-resistant clinical isolate of M. tuberculosis was found to be highly sensitive to this compound, indicating that the resistance mechanisms to first-line drugs like isoniazid did not confer resistance to this compound[5].
| Antibiotic | Target Organism | Strain | Resistance Genotype | MIC (µg/mL) | Reference |
| This compound | M. tuberculosis | H37Rv (Susceptible) | Wild-Type | 8 | [6] |
| Isoniazid | M. tuberculosis | H37Rv (Susceptible) | Wild-Type | 0.02 - 0.06 | [7] |
| Isoniazid | M. tuberculosis | Clinical Isolate | katG mutation | 0.2 - >3.2 | [8] |
| Isoniazid | M. tuberculosis | Clinical Isolate | inhA mutation | 0.25 - >4.0 | [9][10] |
| This compound | M. tuberculosis | Multidrug-Resistant Isolate | - | Sensitive (Specific MIC not provided) | [5] |
Note: While a multidrug-resistant M. tuberculosis isolate was found to be sensitive to this compound, specific MIC values for this compound against characterized isoniazid-resistant strains were not detailed in the reviewed literature.
Experimental Methodologies
The data presented in this guide are derived from standard antimicrobial susceptibility testing and biochemical assays.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a fundamental measure of antibiotic efficacy. The broth microdilution method is a standard procedure for determining MIC values.
Protocol:
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for E. coli, Middlebrook 7H9 broth for M. tuberculosis) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to a known concentration of bacterial cells.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. Control wells containing only medium (sterility control) and medium with bacteria but no antibiotic (growth control) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for E. coli; 37°C for several days to weeks for M. tuberculosis).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., no turbidity) in the well.
Fatty Acid Synthesis Inhibition Assay
This assay directly measures the effect of an antibiotic on the synthesis of fatty acids in bacterial cells or cell extracts.
Protocol:
-
Bacterial Culture and Treatment: Bacterial cultures are grown to a specific phase (e.g., mid-log phase) and then treated with varying concentrations of the antibiotic.
-
Radiolabeling: A radiolabeled precursor of fatty acid synthesis, such as [14C]acetate, is added to the cultures.
-
Lipid Extraction: After a defined incubation period, the bacterial cells are harvested, and the total lipids are extracted.
-
Analysis: The incorporation of the radiolabel into the fatty acid fraction is quantified using techniques like thin-layer chromatography (TLC) followed by autoradiography or scintillation counting. A reduction in the incorporation of the radiolabel in the presence of the antibiotic indicates inhibition of fatty acid synthesis.
Visualizing the Mechanisms of Action and Resistance
To better understand the interactions of these antibiotics with their targets and the mechanisms of resistance, the following diagrams illustrate the key pathways and workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound resistance in Escherichia coli is associated with the multidrug resistance efflux pump encoded by emrAB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound resistance in Escherichia coli is associated with the multidrug resistance efflux pump encoded by emrAB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 5. Research Portal [scholarship.libraries.rutgers.edu]
- 6. High-dose isoniazid therapy for isoniazid-resistant murine Mycobacterium tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoniazid MIC and KatG Gene Mutations among Mycobacterium tuberculosis Isolates in Northwest of Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Efficacy of Thiolactomycin and its Synthetic Analogs: A Guide for Researchers
Thiolactomycin (TLM) , a natural product isolated from Nocardia species, has garnered significant attention as a promising antibacterial agent due to its unique mechanism of action and favorable safety profile.[1][2] It selectively inhibits the bacterial type II fatty acid biosynthesis (FASII) pathway, a crucial metabolic process absent in mammals, making it an attractive target for novel antibiotic development.[1][3] This guide provides a comprehensive comparison of the efficacy of this compound and its synthetic analogs, supported by experimental data and detailed methodologies to aid researchers in the field of drug discovery and development.
Mechanism of Action: Targeting Bacterial Fatty Acid Synthesis
This compound exerts its antibacterial effect by inhibiting β-ketoacyl-acyl carrier protein synthases (KAS), key enzymes in the FASII pathway.[1] Specifically, it acts as a competitive reversible inhibitor, binding to the malonyl-ACP binding site of KAS enzymes such as FabB and FabF.[1] This inhibition disrupts the elongation of fatty acid chains, which are essential components of bacterial cell membranes. The specificity of this compound for the bacterial FASII pathway over the mammalian type I fatty acid synthase (FAS-I) accounts for its low toxicity in animals.[3]
Below is a diagram illustrating the bacterial FASII pathway and the inhibitory action of this compound.
Comparative In Vitro Efficacy
Numerous synthetic analogs of this compound have been developed to improve its antibacterial potency and spectrum. Modifications have been focused on the C3, C4, and C5 positions of the thiolactone ring. The in vitro efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of this compound and Analogs against various bacterial strains.
| Compound | M. tuberculosis H37Rv | S. aureus (MSSA) | S. aureus (MRSA) | F. tularensis (LVS) | Y. pestis A1122 | B. pseudomallei |
| This compound (TLM) | >250 | 75 | 75 | 2-3 | >250 | 8 |
| C3 Analogs | ||||||
| TLM 12 | >250 | - | - | 2-3 | >250 | - |
| TLM 16 | >250 | 16 | 25 | 2-3 | >250 | - |
| C4 Analogs | ||||||
| TLM 26 | - | 0.5 | 1-2 | - | - | - |
| TLM 3 | - | - | - | - | >250 | 32 |
| C5 Analogs | ||||||
| 5-tetrahydrogeranyl TLM | 29 µM | - | - | - | - | - |
Data compiled from multiple sources.[1][4][5] Note: '-' indicates data not available.
In Vivo Efficacy
The therapeutic potential of this compound analogs has also been assessed in animal models of infection. These studies provide crucial information on the pharmacokinetic and pharmacodynamic properties of the compounds.
Table 2: In Vivo Efficacy of this compound Analogs in Mouse Models of Infection.
| Compound | Infection Model | Animal Model | Dosing Regimen | Outcome |
| TLM 3 | Systemic K. pneumoniae | Mouse | - | Improved survival time compared to TLM |
| TLM 5 | Systemic K. pneumoniae | Mouse | - | Improved survival time of 4.6 days vs 3.25 days for TLM |
| TLM 6 | Systemic K. pneumoniae | Mouse | - | Improved survival time of 5.1 days vs 3.25 days for TLM |
| Gentamicin | Systemic K. pneumoniae | Mouse | - | Mean survival time of 6.2 days |
Data from a study on systemic K. pneumoniae infection.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Microbroth Dilution
This protocol outlines the standardized method for determining the MIC of antimicrobial agents against bacteria.
Materials:
-
Test bacteria
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound and its analogs
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of each test compound. Perform a two-fold serial dilution of each compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.
In Vivo Efficacy in a Mouse Model of Systemic Infection
This protocol describes a general procedure for evaluating the in vivo efficacy of antimicrobial agents in a mouse model.
Materials:
-
Specific pathogen-free mice
-
Test bacteria (e.g., MRSA, K. pneumoniae)
-
This compound and its analogs
-
Vehicle for drug administration (e.g., sterile saline)
-
Syringes and needles
Procedure:
-
Infection: Infect mice via an appropriate route (e.g., intraperitoneal or intravenous injection) with a lethal or sublethal dose of the test bacterium.
-
Treatment: At a predetermined time post-infection, begin treatment with the test compounds. Administer the compounds via a suitable route (e.g., oral gavage, subcutaneous injection) at various doses. A control group should receive the vehicle alone.
-
Monitoring: Monitor the mice daily for signs of illness and mortality for a specified period (e.g., 7-14 days).
-
Efficacy Assessment: The efficacy of the compounds is determined by comparing the survival rates and/or the reduction in bacterial burden in various organs (e.g., spleen, liver, lungs) of the treated groups versus the control group.
β-Ketoacyl-ACP Synthase (KAS) Inhibition Assay
This biochemical assay measures the inhibitory activity of compounds against the target KAS enzymes.
Materials:
-
Purified KAS enzyme (e.g., FabB, FabF)
-
Substrates: Malonyl-ACP and Acyl-ACP (or a suitable analog)
-
Assay buffer
-
This compound and its analogs
-
A method to detect the reaction product (e.g., spectrophotometry, radioactivity)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer, KAS enzyme, and the test compound at various concentrations.
-
Initiation: Initiate the enzymatic reaction by adding the substrates.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period.
-
Detection: Stop the reaction and measure the amount of product formed.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Conclusion
This compound and its synthetic analogs represent a promising class of antibacterial agents with a well-defined mechanism of action. Structure-activity relationship studies have shown that modifications to the thiolactone core can significantly enhance their potency and spectrum of activity. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers working on the development of novel antibiotics targeting the bacterial fatty acid biosynthesis pathway. Further optimization of these compounds could lead to the development of new therapies to combat the growing threat of antibiotic resistance.
References
- 1. Synthesis and structure-activity relationships of thiotetronic acid analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Slow Onset Inhibition of Bacterial β-Ketoacyl-acyl Carrier Protein Synthases by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Minimization of the this compound Biosynthetic Pathway Reveals that the Cytochrome P450 Enzyme TlmF is Required for Five-membered Thiolactone Ring Formation - PMC [pmc.ncbi.nlm.nih.gov]
Thiolactomycin: A Comparative Analysis of its Specificity for FAS-II over FAS-I Systems
For Immediate Release
This guide provides a comprehensive comparison of the inhibitory activity of Thiolactomycin on Type II Fatty Acid Synthase (FAS-II) versus Type I Fatty Acid Synthase (FAS-I) systems. Intended for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to validate the specificity of this compound, offering insights into its mechanism of action and potential therapeutic applications.
Executive Summary
This compound is a natural antibiotic that has demonstrated potent and selective inhibition of the bacterial and plant Type II Fatty Acid Synthase (FAS-II) pathway, while exhibiting minimal to no activity against the mammalian and yeast Type I (FAS-I) counterpart. This specificity is crucial for its potential as an antimicrobial agent with a favorable safety profile. This guide presents the available data on this selectivity, details the experimental methodologies used to ascertain it, and provides visual representations of the involved pathways and experimental workflows.
Data Presentation: this compound's Inhibitory Specificity
| Target System | Enzyme Source | Inhibitory Concentration | Method | Reference |
| FAS-II | Mycobacterium smegmatis | Specific inhibition observed | Cell extract assays | [1][2] |
| FAS-I | Mycobacterium smegmatis | Insensitive to this compound | Cell extract assays | [1][2] |
| FAS-II | Escherichia coli | Strong inhibition | In vitro enzyme assays | [3] |
| FAS-I | Saccharomyces cerevisiae (Yeast) | Insensitive to this compound | In vitro enzyme assays | [4] |
| FAS-I | Rat Liver | Insensitive to this compound | In vitro enzyme assays | [4] |
It is important to note that while the qualitative evidence for specificity is robust, the lack of standardized, direct comparative IC50 values highlights a gap in the current literature.
Mechanism of Action
This compound functions as a reversible inhibitor of the β-ketoacyl-acyl carrier protein (ACP) synthases (KAS), which are critical condensing enzymes in the FAS-II pathway.[5] Specifically, it targets FabB and FabF in E. coli.[5] Its mechanism involves binding to the active site of these enzymes, thereby preventing the elongation of the fatty acid chain, a process essential for bacterial membrane biogenesis.[5][6]
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the fundamental differences between the FAS-I and FAS-II pathways, highlighting the multi-enzyme complex of FAS-I versus the dissociated enzymes of FAS-II.
Caption: Comparison of FAS-I and FAS-II pathways and the inhibitory action of this compound.
Experimental Workflow
The diagram below outlines a typical experimental workflow to validate the specificity of an inhibitor like this compound against FAS-I and FAS-II.
Caption: Workflow for determining the specificity of this compound for FAS-II over FAS-I.
Experimental Protocols
The following are generalized protocols for assays commonly used to determine the inhibitory activity of compounds against FAS-I and FAS-II systems.
Spectrophotometric Assay for FAS-I and FAS-II Activity
This method measures the decrease in absorbance at 340 nm due to the oxidation of NADPH, a cofactor in the fatty acid synthesis pathway.
Materials:
-
Purified FAS-I (e.g., from rat liver or yeast) and FAS-II enzymes (e.g., from E. coli)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol)
-
Acetyl-CoA
-
Malonyl-CoA (for FAS-I) or Malonyl-ACP (for FAS-II)
-
NADPH
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in the wells of a 96-well plate containing the assay buffer, acetyl-CoA, and malonyl-CoA/ACP.
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the respective FAS enzyme (FAS-I or FAS-II) to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Radiometric Assay for FAS-I and FAS-II Activity
This method measures the incorporation of a radiolabeled precursor, such as [¹⁴C]acetyl-CoA, into the final fatty acid product.
Materials:
-
Purified FAS-I and FAS-II enzymes
-
This compound stock solution
-
Assay Buffer
-
[¹⁴C]acetyl-CoA (radiolabeled)
-
Malonyl-CoA or Malonyl-ACP
-
NADPH
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Set up reaction tubes containing the assay buffer, unlabeled malonyl-CoA/ACP, NADPH, and varying concentrations of this compound.
-
Add a fixed amount of [¹⁴C]acetyl-CoA to each tube.
-
Start the reaction by adding the FAS enzyme.
-
Incubate the reactions at a constant temperature for a specific duration.
-
Stop the reaction (e.g., by adding a strong acid).
-
Extract the synthesized fatty acids using an organic solvent (e.g., hexane).
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value as described in the spectrophotometric assay.
Conclusion
References
- 1. Inhibition of fatty acid synthesis by the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimycobacterial action of this compound: an inhibitor of fatty acid and mycolic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimycobacterial action of this compound: an inhibitor of fatty acid and mycolic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of the antibiotic this compound inhibition of fatty acid synthesis of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of Thiolactomycin's Target in Bacterial Fatty Acid Synthesis
A Comparative Guide for Researchers
This guide provides an in-depth comparison of Thiolactomycin (TLM) and other inhibitors of the bacterial fatty acid synthesis (FAS-II) pathway. It focuses on the genetic and biochemical methods used to validate the molecular target of TLM, offering researchers a comprehensive overview of the experimental data and protocols that underpin our understanding of this antibiotic's mechanism of action.
Introduction to this compound and the FAS-II Pathway
This compound is a natural antibiotic produced by various actinomycetes, including Nocardia and Streptomyces species[1][2]. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by specifically inhibiting the type II fatty acid synthase (FAS-II) system, a pathway essential for bacterial survival and distinct from the type I system found in mammals[3][4][5][6]. This specificity accounts for its low toxicity in animals[3].
The FAS-II pathway involves a series of discrete enzymes that work sequentially to build fatty acid chains. The key targets for antibiotic intervention within this pathway are the β-ketoacyl-acyl carrier protein (ACP) synthases (KAS enzymes), which catalyze the essential Claisen condensation steps of fatty acid elongation[7][8]. Bacteria typically possess multiple KAS homologs, primarily FabH, FabB, and FabF[8]. This compound has been shown to be a potent inhibitor of these KAS enzymes, particularly FabB and FabF[8][9].
Comparative Performance of FAS-II Inhibitors
This compound's efficacy is often compared with other natural and synthetic compounds that target the FAS-II pathway. The following tables summarize key quantitative data for this compound and its alternatives.
Table 1: In Vitro Enzymatic Inhibition (IC₅₀ Values)
| Compound | Target Enzyme | Organism | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| This compound | FabB | E. coli | 1.8 - 5.0 | [10] |
| FabH | E. coli | 50 - 100 | [10] | |
| FAS-II System | M. smegmatis | ~25 µg/mL | [6] | |
| Cerulenin | FabB / FabF | E. coli | 3.6 | [8] |
| Triclosan | FabI | E. coli | 0.03 | [7] |
| Platensimycin | FabF | S. aureus | 0.048 |[8] |
Table 2: Whole-Cell Activity (Minimum Inhibitory Concentration - MIC)
| Compound | E. coli | S. aureus (MSSA) | S. aureus (MRSA) | P. aeruginosa | Reference |
|---|---|---|---|---|---|
| This compound | 2-4 µM | 16-32 µg/mL | 16-64 µg/mL | 100 µg/mL | [10],[8] |
| Cerulenin | 12.5-25 µg/mL | 3.12 µg/mL | 3.12 µg/mL | >100 µg/mL | [11],[8] |
| Triclosan | 0.1 µg/mL | 0.03 µg/mL | 0.06 µg/mL | >128 µg/mL |[7] |
Genetic Validation of this compound's Target
Genetic validation provides definitive evidence that a specific gene product is the true cellular target of a drug. The primary methods include analyzing resistant mutants, overexpressing the target gene, and gene knockout experiments.
Target Overexpression
A hallmark of target validation is the observation that increasing the cellular concentration of the target protein confers resistance to the inhibitor. This is because a higher concentration of the enzyme requires more drug to achieve the same level of inhibition.
-
Observation: Overexpression of the fabB gene (encoding β-ketoacyl-ACP synthase I) on a multicopy plasmid in E. coli confers resistance to this compound[10][11].
-
Interpretation: This result strongly indicates that FabB is a primary and relevant in vivo target of this compound. The cell overcomes the inhibitory effect by simply producing more of the target protein.
Isolation and Analysis of Resistant Mutants
Spontaneous mutations that confer resistance to an antibiotic are powerful tools for identifying its target. Resistance can arise from mutations that alter the drug's binding site on the target protein or by upregulating systems that remove the drug from the cell.
-
Target-Site Mutations: A missense mutation (F390V) in the fabB gene was identified in a this compound-resistant E. coli strain[10]. This mutation was sufficient to confer high-level resistance. This provides direct genetic evidence that FabB is the target, as a specific alteration in the protein prevents the drug from binding effectively.
-
Efflux Pump Upregulation: A common mechanism of resistance is the activation of multidrug resistance efflux pumps. In E. coli, mutations in the emrAB operon, which encodes an efflux pump, have been shown to cause this compound resistance[11][12][13]. These resistant strains remain sensitive to other FAS-II inhibitors like cerulenin, indicating a specific efflux mechanism for this compound[11]. To isolate target-site mutations, it is often necessary to first disable major efflux systems[10].
Logical Relationships in Resistance Mechanisms
The development of resistance is a logical consequence of selective pressure. Understanding the interplay between different resistance mechanisms is crucial for drug development.
Experimental Protocols
Protocol 1: Target Overexpression for Resistance Confirmation
-
Gene Cloning: Amplify the coding sequence of the candidate target gene (e.g., E. coli fabB) via PCR from genomic DNA.
-
Vector Ligation: Clone the amplified gene into an inducible expression vector (e.g., pBAD or pET series) containing a suitable antibiotic resistance marker for selection.
-
Transformation: Transform the expression plasmid and an empty vector control into a susceptible wild-type bacterial strain.
-
MIC Determination:
-
Grow overnight cultures of both the overexpression strain and the empty vector control.
-
Prepare a series of 2-fold dilutions of this compound in a 96-well microtiter plate using appropriate growth media.
-
Add the inducing agent (e.g., L-arabinose for pBAD vectors) to the media to induce target gene expression.
-
Inoculate the wells with a standardized dilution of the bacterial cultures.
-
Incubate at the optimal growth temperature for 18-24 hours.
-
The MIC is the lowest drug concentration that completely inhibits visible growth.
-
-
Analysis: A significant increase (e.g., ≥4-fold) in the MIC for the overexpression strain compared to the empty vector control validates the target.
Protocol 2: [¹⁴C]-Acetate Incorporation Assay for FAS-II Inhibition
This assay directly measures the effect of an inhibitor on the synthesis of new fatty acids.
-
Culture Preparation: Grow a mid-log phase culture of the test bacterium in a defined minimal medium.
-
Inhibitor Treatment: Aliquot the culture into tubes and add varying concentrations of this compound (and other inhibitors as controls). Include a no-drug control. Incubate for 15-30 minutes.
-
Radiolabeling: Add [¹⁴C]-acetate to each tube to a final concentration of ~1 µCi/mL. Incubate for 1 hour to allow incorporation into newly synthesized fatty acids.
-
Lipid Extraction:
-
Harvest the cells by centrifugation.
-
Perform a Bligh-Dyer extraction (chloroform:methanol:water) to separate the lipids into the organic phase.
-
-
Quantification:
-
Evaporate the solvent from the lipid extract.
-
Resuspend the lipid fraction in a scintillation cocktail.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Analysis: A dose-dependent decrease in [¹⁴C] incorporation in the lipid fraction indicates specific inhibition of fatty acid synthesis[3][14]. Calculate the IC₅₀ value from the dose-response curve.
Conclusion
The genetic validation of this compound's target in bacteria provides a robust case study in antibiotic mechanism-of-action research. Data from target overexpression, analysis of resistant mutants, and biochemical assays converge to definitively identify the β-ketoacyl-ACP synthases, particularly FabB, as its primary cellular target. These validation techniques are crucial for the development of new antibiotics, allowing researchers to confirm on-target activity and anticipate potential resistance mechanisms. The comparison with other FAS-II inhibitors highlights the diversity of compounds that can be leveraged against this essential bacterial pathway.
References
- 1. This compound, A NEW ANTIBIOTIC [jstage.jst.go.jp]
- 2. Minimization of the this compound Biosynthetic Pathway Reveals that the Cytochrome P450 Enzyme TlmF is Required for Five-membered Thiolactone Ring Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the antibiotic this compound inhibition of fatty acid synthesis of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0738107B1 - Inhibitors of fatty acid synthesis as antimicrobial agents - Google Patents [patents.google.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Antimycobacterial action of this compound: an inhibitor of fatty acid and mycolic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. A Missense Mutation in the fabB (β-Ketoacyl-Acyl Carrier Protein Synthase I) Gene Confers this compound Resistance to Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound resistance in Escherichia coli is associated with the multidrug resistance efflux pump encoded by emrAB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound resistance in Escherichia coli is associated with the multidrug resistance efflux pump encoded by emrAB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of fatty acid synthesis by the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thiolactomycin with Novel FAS-II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial targets and compounds. The bacterial fatty acid synthesis II (FAS-II) pathway, essential for bacterial membrane biogenesis and distinct from its mammalian counterpart (FAS-I), represents a promising avenue for the development of new therapeutics. Thiolactomycin (TLM), a natural product isolated from Nocardia species, was one of the first identified inhibitors of this pathway. This guide provides a comprehensive head-to-head comparison of this compound with more recently discovered novel FAS-II inhibitors, supported by experimental data to aid in research and development efforts.
Mechanism of Action: Targeting Fatty Acid Elongation
This compound and other FAS-II inhibitors primarily target the β-ketoacyl-acyl carrier protein (ACP) synthases (KAS), which are crucial enzymes in the fatty acid elongation cycle.[1][2] Specifically, this compound is known to inhibit FabB (β-ketoacyl-ACP synthase I) and FabF (β-ketoacyl-ACP synthase II), enzymes responsible for the condensation of malonyl-ACP with an acyl-ACP primer, a critical step in fatty acid chain extension.[1] This inhibition disrupts the production of essential fatty acids, leading to bacterial growth inhibition. In mycobacteria, TLM has been shown to inhibit both fatty acid and mycolic acid synthesis.
Novel FAS-II inhibitors often target different enzymes within the pathway or exhibit different binding modes to the same target. For instance, Platensimycin and its analogue Platencin target FabF and, in the case of Platencin, also FabH (β-ketoacyl-ACP synthase III), which is involved in the initiation of fatty acid synthesis.[2] Another class of potent inhibitors targets the enoyl-acyl carrier protein reductase (FabI), which catalyzes the final reduction step in the elongation cycle.[3][4]
Quantitative Comparison of In Vitro Activity
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's in vitro potency. The following tables summarize the available MIC data for this compound and a selection of novel FAS-II inhibitors against various clinically relevant bacterial pathogens. It is important to note that direct comparisons can be influenced by variations in the specific strains and experimental conditions used in different studies.
Table 1: Comparative MIC (µg/mL) of FAS-II Inhibitors against Gram-Positive Bacteria
| Compound | Target(s) | S. aureus (MSSA) | S. aureus (MRSA) | M. tuberculosis H37Rv |
| This compound (TLM) | FabB, FabF | 75[1] | 25 - 75[1] | 25[5] |
| TLM Analog 16 | FabB, FabF | 16[1] | 25[1] | >100[1] |
| Platensimycin | FabF | 0.1 - 0.5 | 0.1 - 1 | - |
| Platencin | FabF, FabH | 0.5 - 2 | 0.5 - 2 | - |
| Debio 1452 (AFN-1252) | FabI | 0.004 | 0.004 - 0.008[4] | - |
Table 2: Comparative MIC (µg/mL) of FAS-II Inhibitors against Gram-Negative and Other Bacteria
| Compound | Target(s) | E. coli (TolC mutant) | F. tularensis | Y. pestis | B. pseudomallei |
| This compound (TLM) | FabB, FabF | - | 2 - 3[1] | >100[1] | 8[1] |
| TLM Analog 12 | FabB, FabF | - | 2 - 3[1] | >100[1] | - |
| Platensimycin | FabF | 4 - 8 | - | - | - |
| Debio 1452 (AFN-1252) | FabI | >4[6] | - | - | - |
In Vivo Efficacy
While in vitro activity is a crucial first step, in vivo efficacy is essential for therapeutic potential. Limited in vivo data is available for many novel FAS-II inhibitors. However, some studies have demonstrated the potential of this compound analogs in animal infection models.
Table 3: In Vivo Efficacy of this compound Analogs
| Compound | Animal Model | Pathogen | Efficacy | Reference |
| TLM Analog | Mouse peritonitis | MRSA | Significant reduction in bacterial load | [1][2] |
| TLM Analog | Mouse lung infection | Klebsiella pneumoniae | Significant reduction in bacterial load | [1][2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.[7][8][9]
1. Preparation of Materials:
- Bacterial Culture: A fresh overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Antimicrobial Stock Solution: A sterile stock solution of the test compound at a known high concentration.
- 96-Well Microtiter Plates: Sterile, clear, flat-bottomed plates.
- Growth Medium: Sterile Mueller-Hinton Broth (or other appropriate broth for the test organism).
2. Inoculum Preparation:
- Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute the standardized suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution of Antimicrobial Agent:
- Add 100 µL of sterile broth to all wells of the microtiter plate.
- Add 100 µL of the antimicrobial stock solution to the first well of a row, creating a 1:2 dilution.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the row. Discard the final 100 µL from the last well. This creates a range of decreasing concentrations of the test compound.
4. Inoculation:
- Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted antimicrobial agent.
- Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
5. Incubation:
- Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
6. Reading the Results:
- After incubation, visually inspect the wells for turbidity (bacterial growth).
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing the FAS-II Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Bacterial FAS-II pathway and inhibitor targets.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This compound laid the groundwork for targeting the bacterial FAS-II pathway. While it exhibits moderate antibacterial activity, the development of novel FAS-II inhibitors has led to compounds with significantly improved potency and, in some cases, a broader spectrum of activity. This compound analogs have demonstrated the potential for enhancing efficacy through chemical modification. Platensimycin and Platencin represent a distinct chemical class with a dual-targeting mechanism in the case of Platencin. Furthermore, the development of highly potent and specific FabI inhibitors, such as Debio 1452, highlights the continued promise of the FAS-II pathway as a source of new antibacterial agents. The data presented in this guide underscore the importance of continued research into novel FAS-II inhibitors to combat the growing threat of antibiotic resistance.
References
- 1. This compound-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. debiopharm.com [debiopharm.com]
- 4. Activity of Debio1452, a FabI inhibitor with potent activity against Staphylococcus aureus and coagulase-negative Staphylococcus spp., including multidrug-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Platensimycin and Platensimycin-Inspired Thioether Analogues against Methicillin-Resistant Staphylococcus aureus in Topical and Systemic Infection Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. One moment, please... [microbeonline.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Thiolactomycin
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Thiolactomycin, a potent antibiotic, to maintain a safe laboratory environment and prevent environmental contamination.
Immediate Safety and Disposal Protocol
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is critical to avoid releasing it into the environment[1]. The primary directive for the disposal of this compound is to dispose of its contents and container to an approved waste disposal plant [1]. Under no circumstances should it be poured down the drain or discarded as regular waste.
Key Disposal Steps:
-
Consult Institutional Guidelines: Before proceeding, always consult your institution's specific Environmental Health and Safety (EHS) protocols for chemical waste disposal.[2] Institutional guidelines may have specific requirements for container types, labeling, and collection schedules.
-
Personal Protective Equipment (PPE): When handling this compound for disposal, wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing[1].
-
Containerization:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled, leak-proof container. Stock antibiotic solutions, which are typically at higher concentrations, must be treated as hazardous chemical waste and collected in an approved container.[2]
-
-
Labeling: The waste container must be clearly labeled with the name "this compound" and appropriate hazard symbols.
-
Storage: Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents, until it can be collected by a licensed waste disposal service[1].
-
Waste Collection: Arrange for the collection of the chemical waste through your institution's designated hazardous waste management service.
Quantitative Hazard Information
For quick reference, the following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical steps for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
